molecular formula C16H16N2O3S B3122904 N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide CAS No. 303988-31-0

N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

Katalognummer: B3122904
CAS-Nummer: 303988-31-0
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: PQPNQDHOIZFCMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-nitro-4-phenylsulfanyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11(2)17-16(19)12-8-9-15(14(10-12)18(20)21)22-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPNQDHOIZFCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401234307
Record name N-(1-Methylethyl)-3-nitro-4-(phenylthio)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303988-31-0
Record name N-(1-Methylethyl)-3-nitro-4-(phenylthio)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303988-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylethyl)-3-nitro-4-(phenylthio)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide" CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

Executive Summary

This technical guide provides a comprehensive theoretical framework for the novel chemical entity, N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide. As of the date of this publication, this compound is not indexed with a Chemical Abstracts Service (CAS) number and lacks direct citations in peer-reviewed literature. Consequently, this document serves as a foundational resource for researchers, scientists, and drug development professionals interested in its synthesis, characterization, and potential applications. By dissecting its constituent chemical moieties—the privileged benzamide scaffold, the bio-activating nitro group, and the modulating phenylsulfanyl group—we will project a scientifically grounded pathway for its investigation. This guide offers a proposed synthesis route, detailed protocols for physicochemical characterization, an analysis of potential biological significance based on structure-activity relationships of analogous compounds, and essential safety protocols.

Proposed Synthesis Pathway

The synthesis of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide can be logically approached through a multi-step sequence starting from commercially available precursors. The proposed route leverages the activating effect of the nitro group to facilitate a key carbon-sulfur bond formation via Nucleophilic Aromatic Substitution (SNAr).

The overall strategy involves three primary stages:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the phenylsulfanyl moiety onto a 4-halo-3-nitrobenzoic acid backbone.

  • Acyl Chloride Formation: Activation of the carboxylic acid for subsequent amidation.

  • Amidation: Coupling of the activated acid with isopropylamine to yield the final product.

The electron-withdrawing nitro group is critical, as it activates the para-position (relative to the nitro group) on the aromatic ring, making the halide a good leaving group for nucleophilic attack by a thiolate anion.[1][2]

Synthesis_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation A 4-Chloro-3-nitrobenzoic Acid C Base (e.g., K2CO3) DMAc, 80-100°C A->C B Thiophenol (PhSH) B->C D 3-Nitro-4-(phenylsulfanyl)benzoic Acid C->D C-S Bond Formation E Thionyl Chloride (SOCl2) or Oxalyl Chloride D->E F 3-Nitro-4-(phenylsulfanyl)benzoyl Chloride E->F Acid Activation H N-isopropyl-3-nitro-4- (phenylsulfanyl)benzenecarboxamide F->H Amide Coupling G Isopropylamine Base (e.g., Et3N) G->H Amide Coupling

Caption: Proposed three-step synthesis workflow for the target compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-Nitro-4-(phenylsulfanyl)benzoic Acid

  • To a dried round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitrobenzoic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylacetamide (DMAc).[1]

  • Stir the suspension at room temperature for 10 minutes.

  • Add thiophenol (1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 80-100°C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with 1M HCl until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3-Nitro-4-(phenylsulfanyl)benzoyl Chloride

  • In a fume hood, suspend the dried 3-nitro-4-(phenylsulfanyl)benzoic acid (1.0 eq.) in thionyl chloride (SOCl₂, 5-10 eq.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux (approx. 75-80°C) for 2-4 hours. The solid should fully dissolve.

  • Monitor the reaction until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude acyl chloride is a moisture-sensitive intermediate and should be used immediately in the next step without further purification.[4]

Step 3: Synthesis of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

  • Dissolve the crude 3-nitro-4-(phenylsulfanyl)benzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of isopropylamine (1.5 eq.) and a non-nucleophilic base like triethylamine (Et₃N, 1.5 eq.) in the same anhydrous solvent.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the final compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity, purity, and properties of the newly synthesized molecule.[6]

Predicted Physicochemical Properties
PropertyPredicted Value
Chemical Formula C₁₆H₁₆N₂O₃S
Molecular Weight 316.38 g/mol
Appearance Likely a yellow or pale-yellow crystalline solid
LogP (octanol/water) ~3.5 - 4.5 (Estimated)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Expected Spectroscopic Data
  • ¹H NMR: Expected signals would include a doublet for the six methyl protons and a septet for the methine proton of the isopropyl group. The aromatic region should display a complex pattern of signals consistent with a 1,2,4-trisubstituted benzene ring. The amide N-H proton will likely appear as a doublet in the downfield region (δ 7-9 ppm).[7]

  • ¹³C NMR: The spectrum should show distinct signals for the two methyl carbons and the methine carbon of the isopropyl group. A signal for the carbonyl carbon of the amide is expected around 165-170 ppm. Multiple signals will be present in the aromatic region (120-150 ppm).[8]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640-1680 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1530 and 1350 cm⁻¹).[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass measurement of the molecular ion [M+H]⁺ or [M]⁺.

Analytical_Workflow A Purified Solid Sample B Purity Assessment (HPLC, LC-MS) A->B C Structural Elucidation A->C G Thermal Analysis (DSC/TGA) A->G H Final Data Analysis & Structure Confirmation B->H D NMR Spectroscopy (¹H, ¹³C) C->D E Mass Spectrometry (HRMS) C->E F Infrared (IR) Spectroscopy C->F D->H E->H F->H G->H

Caption: Standard analytical workflow for compound characterization.

Potential Biological Significance and Applications

While the biological activity of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is uncharacterized, its structural components suggest several promising avenues for investigation in drug discovery.

  • The Benzamide Scaffold: Benzamides are "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anti-emetic to anti-psychotic and anti-cancer agents.[4][10]

  • The Nitro Group: The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the molecule.[10] This moiety is a known pharmacophore in various contexts:

    • Antimicrobial/Antiparasitic: Nitroaromatic compounds can undergo bioreduction in hypoxic environments or within certain microorganisms to produce cytotoxic radical species.[11] This mechanism is central to the activity of drugs like metronidazole.

    • Anti-inflammatory: Some nitro-substituted benzamides have shown potent inhibitory activity against inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[11]

    • Anticancer: The nitro group can act as a "bioreductive warhead," being selectively activated in the hypoxic microenvironment of solid tumors to release cytotoxic agents.[10]

  • The Phenylsulfanyl Moiety: The introduction of a thioether linkage can enhance lipophilicity, influencing the compound's pharmacokinetic profile. Furthermore, the phenyl ring can participate in π-stacking interactions with biological targets, and the sulfur atom can act as a hydrogen bond acceptor or engage in other non-covalent interactions. Aniline derivatives with sulfur-containing groups have shown a range of biological activities.[12][13]

Based on this analysis, N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide could be investigated as a lead compound in several therapeutic areas, including:

  • Oncology: As a potential bioreductive prodrug for targeting hypoxic tumors.

  • Infectious Diseases: As a potential antibacterial or antiparasitic agent.

  • Inflammatory Disorders: As a potential inhibitor of inflammatory enzymes.

Safety and Handling

The handling of this compound should be guided by the potential hazards associated with its functional groups, particularly the aromatic nitro group.[14]

  • General Precautions: Handle in a well-ventilated fume hood.[15] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicity: Aromatic nitro compounds are toxic and can be absorbed through the skin. They are suspected carcinogens and may cause damage to organs through prolonged or repeated exposure.[15]

  • Reactivity and Stability: Aromatic nitro compounds can be thermally sensitive and may decompose violently or explosively under shock or when heated rapidly.[16] They should be stored away from heat, strong bases, oxidizing agents, and reducing agents.

  • Disposal: All waste containing the compound must be treated as hazardous chemical waste and disposed of according to institutional and local environmental regulations. Do not dispose of down the drain.[17]

Conclusion

N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is a novel, uncharacterized molecule with significant potential for investigation in medicinal chemistry and drug discovery. This guide provides a robust theoretical foundation for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on well-established, high-yielding chemical transformations. By leveraging the known bioactivities of the benzamide, nitro, and phenylsulfanyl moieties, this document aims to catalyze the experimental exploration of this promising new chemical entity.

References

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. ACS Publications. (2024). [Link]
  • Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. (2011). [Link]
  • Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Green Chemistry (RSC Publishing). [Link]
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. (2024). [Link]
  • Thiol anions in nucleophilic aromatic substitution reactions with activated aryl halides. Attack on carbon vs attack on halogen. The Journal of Organic Chemistry - ACS Publications. [Link]
  • Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. [Source Not Available].
  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC. [Link]
  • Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Deriv
  • Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. [Link]
  • Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists. PubMed. (2002). [Link]
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Source Not Available]. (2026).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. (2022). [Link]
  • 3-nitrobenzoic acid. Sdfine. [Link]
  • 4-Chlorobenzoic acid for synthesis 74-11-3. [Source Not Available].
  • N-substituted 4-(4-carboxyphenoxy)benzamides. Synthesis and Evaluation as Inhibitors of Steroid-5a-reductase Type 1 and 2. Taylor & Francis. [Link]
  • Synthesis of o-benzyl benzamides via NaH-mediated aryne insertion into N-sulfonylacetimidates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • 4-Chlorobenzoic acid. Wikipedia. [Link]
  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. ACS Publications. (2018). [Link]
  • A kind of preparation method of 4- bromobenzoic acids.
  • Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. [Source Not Available].
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. CORE. (2013). [Link]

Sources

Comprehensive Physicochemical Profiling and Molecular Weight Determination of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and synthetic organic chemistry, the precise determination and validation of a molecule's physicochemical properties are foundational to predicting its pharmacokinetic behavior. N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (CAS: 303988-31-0), also known systematically as 3-nitro-4-(phenylsulfanyl)-N-(propan-2-yl)benzamide, is a highly functionalized diaryl thioether[1].

This technical whitepaper provides an in-depth deconstruction of its molecular weight (MW), detailing the stoichiometric contributions of its functional moieties, the analytical methodologies required for exact mass verification, and the implications of its mass on drug-likeness and bioavailability.

Stoichiometric Deconstruction and Mass Calculation

The molecular formula for N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is C₁₆H₁₆N₂O₃S [1]. To understand the physicochemical behavior of this compound, we must deconstruct the molecule into its constituent functional groups. The molecule is built upon a central benzene core, substituted at the 1, 3, and 4 positions.

Atomic Mass Contributions

In bulk formulation and standard stoichiometry, the average molecular weight is utilized, calculated using the standard atomic weights of the elements (which account for natural isotopic abundance). The total average molecular weight is 316.38 g/mol .

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon C1612.011192.17660.74%
Hydrogen H161.00816.1285.10%
Nitrogen N214.00728.0148.85%
Oxygen O315.99947.99715.17%
Sulfur S132.06532.06510.14%
Total 316.38 100.00%
Structural Assembly

The mass of the molecule is distributed across four distinct structural domains. The lipophilic phenylsulfanyl tail and the sterically hindered isopropyl amide flank the electron-withdrawing nitro group, creating a highly polarized molecular architecture.

G Core Benzene Core C6H3 Mass: 75.09 Da Molecule N-isopropyl-3-nitro-4- (phenylsulfanyl)benzamide Total MW: 316.38 g/mol Core->Molecule Final Assembly Amide N-isopropylcarboxamide C4H8NO Mass: 86.11 Da Amide->Core C1 Substitution Nitro Nitro Group NO2 Mass: 46.01 Da Nitro->Core C3 Substitution Thio Phenylsulfanyl C6H5S Mass: 109.17 Da Thio->Core C4 Substitution

Figure 1: Structural assembly and mass contribution of functional moieties.

Analytical Protocol for Molecular Weight Verification

While the average molecular weight (316.38 g/mol ) is used for synthetic yield calculations, structural verification requires the monoisotopic mass . Using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S), the exact monoisotopic mass of C₁₆H₁₆N₂O₃S is 316.088 Da [2].

To verify the molecular weight and structural integrity of a synthesized batch, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-HRMS) is the gold standard.

Causality of Experimental Design
  • Ionization Mode: Positive Electrospray Ionization (ESI+) is selected because the secondary amide nitrogen and the thioether sulfur are highly susceptible to protonation, yielding a robust[M+H]⁺ adduct at m/z 317.095 .

  • Self-Validating System: To ensure the protocol is self-validating, we do not rely solely on the exact mass. The presence of the sulfur atom necessitates an examination of the M+2 isotopic peak. Sulfur-34 (³⁴S) has a natural abundance of ~4.25%. Therefore, a secondary peak at m/z 319.090 must be observed at approximately 4.5% the intensity of the base peak (accounting for ³⁴S and ¹⁸O contributions). If this specific isotopic ratio is absent, the presence of the thioether moiety is invalidated.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution.

    • Dilute the stock to a final working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, heavily promoting ionization in ESI+ mode.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. The highly lipophilic nature of the phenylsulfanyl group ensures the compound will be strongly retained, typically eluting in the organic-heavy phase of the gradient (>60% B).

  • Mass Spectrometry Acquisition:

    • Instrument: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

    • Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C. Scan range from m/z 100 to 1000.

  • Data Analysis & Validation:

    • Extract the ion chromatogram (EIC) for m/z 317.095 (mass tolerance < 5 ppm).

    • Verify the isotopic distribution pattern specifically for the M+2 peak to confirm the presence of the single sulfur atom.

G Prep 1. Sample Preparation 1 µg/mL in 50:50 MeOH:H2O 0.1% Formic Acid LC 2. UHPLC Separation C18 Column, Reverse Phase Gradient Elution Prep->LC Ion 3. ESI+ Ionization Protonation to [M+H]+ m/z 317.095 LC->Ion MS 4. HRMS (Q-TOF) High-Resolution Detection Mass Accuracy < 5 ppm Ion->MS Valid 5. Data Validation Isotopic Pattern Analysis Confirm 34S presence MS->Valid

Figure 2: LC-HRMS analytical workflow for exact mass verification.

Pharmacokinetic Implications of the Molecular Weight

The molecular weight of a compound is not merely a stoichiometric identifier; it is a primary driver of its pharmacokinetic profile. At 316.38 g/mol , N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide exhibits highly favorable drug-like properties.

  • Lipinski's Rule of Five Compliance: Christopher Lipinski's seminal rules for oral bioavailability state that poor absorption or permeation is more likely when the molecular weight is greater than 500 Da. At ~316 Da, this compound sits in the optimal "sweet spot" (300–400 Da) for small-molecule therapeutics. It is small enough to avoid the entropic penalties associated with transporting large molecules across the phospholipid bilayer, yet large enough to contain multiple distinct pharmacophores.

  • Permeability vs. Steric Hindrance: The addition of the isopropyl group to the amide nitrogen increases the molecular weight by ~42 Da compared to a primary amide. This specific mass addition is a calculated structural choice: it increases lipophilicity (LogP) and provides steric hindrance, protecting the amide bond from rapid enzymatic hydrolysis by amidases in the liver, thereby extending the compound's half-life without pushing the total MW out of the optimal range.

  • Volume of Distribution (Vd): The relatively low molecular weight, combined with the high lipophilicity of the phenylsulfanyl group, suggests that this molecule will easily partition into lipid compartments, leading to a high volume of distribution and excellent cellular penetrance.

References

  • Wiley-VCH. "Supporting Information: Exact Mass Determinations for Sulfonamide and Benzamide Derivatives". Analytical Mass Spectrometry Guidelines. Retrieved from: [Link]

Sources

"N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide" spectroscopic analysis (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

N-Isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (CAS: 303988-31-0) is a highly functionalized aromatic compound characterized by a central benzene ring decorated with three distinct pharmacophoric groups: an N-isopropylcarboxamide, a nitro group, and a phenylsulfanyl (thioether) moiety. This specific arrangement—a 1,3,4-trisubstituted aromatic system—presents a complex electronic environment. The strong electron-withdrawing nature of the nitro and carboxamide groups competes with the resonance-donating, yet inductively withdrawing, thioether linkage.

For drug development professionals and synthetic chemists, confirming the exact regiochemistry and structural integrity of such molecules is critical. This whitepaper provides an authoritative, causality-driven guide to the orthogonal spectroscopic validation (NMR, FT-IR, and HRMS) of this compound, ensuring high-confidence structural elucidation .

Experimental Methodologies: Self-Validating Protocols

To ensure absolute data integrity, the following protocols are designed as self-validating systems, meaning each step contains internal checks to rule out artifacts, contamination, or instrumental drift.

Nuclear Magnetic Resonance (NMR) Preparation
  • Solvent Selection: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is selected over CDCl 3​ . Causality: The highly polar nitroaromatic core and the secondary amide have limited solubility in non-polar solvents. Furthermore, DMSO strongly hydrogen-bonds with the amide N-H, drastically reducing its proton exchange rate and allowing it to be observed as a sharp doublet rather than a broad, indistinguishable baseline hump.

  • Self-Validation: The spectrometer is locked to the deuterium signal of DMSO- d6​ and shimmed until the residual solvent pentet (δ 2.50) achieves a line width of <1 Hz. Tetramethylsilane (TMS) is included at 0.01% as an internal standard to definitively anchor 0.00 ppm, eliminating chemical shift drift errors.

Fourier-Transform Infrared (FT-IR) Preparation
  • Technique: Attenuated Total Reflectance (ATR) mode using a diamond crystal.

  • Self-Validation: Traditional KBr pellets are highly hygroscopic; absorbed water produces a broad O-H stretch (~3300 cm⁻¹) that directly masks the critical N-H stretch of the amide. ATR eliminates this matrix interference. Before analysis, the crystal is cleaned with anhydrous isopropanol, and an ambient background spectrum is collected and subtracted to ensure no residual atmospheric water vapor or CO 2​ skews the baseline.

High-Resolution Mass Spectrometry (HRMS) Preparation
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Self-Validation: Prior to injection, the Quadrupole Time-of-Flight (Q-TOF) mass analyzer is calibrated using a sodium formate cluster solution to ensure mass accuracy within <2 ppm. A solvent blank (MeCN with 0.1% Formic Acid) is run immediately before the sample to establish a clean baseline and definitively rule out isobaric carryover.

Workflow Prep Sample Preparation (DMSO-d6 / HPLC-grade MeCN) NMR NMR Acquisition (1H, 13C, 2D COSY/HSQC) Prep->NMR IR FT-IR Spectroscopy (ATR Mode, 4000-400 cm⁻¹) Prep->IR MS HRMS Analysis (ESI+, Q-TOF) Prep->MS Data Orthogonal Data Synthesis & Structural Confirmation NMR->Data Connectivity & Environment IR->Data Functional Groups MS->Data Exact Mass & Fragments

Figure 1: Orthogonal spectroscopic workflow for structural validation of CAS 303988-31-0.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra of this compound are dictated by the profound anisotropic and inductive effects of its substituents .

Proton ( 1 H) NMR Causality
  • The H-2 Proton (δ 8.55): This proton is situated exactly between the nitro group (C-3) and the carboxamide group (C-1). Both are strongly electron-withdrawing via induction and resonance. This strips electron density away from H-2, severely deshielding it and pushing it far downfield. It appears as a doublet with a small meta-coupling constant ( J≈2.0 Hz) to H-6.

  • The Isopropyl Group (δ 4.10 & 1.15): The methine (-CH-) proton appears as a distinct septet. Causality: It is split by the six equivalent protons of the two adjacent methyl groups ( n+1 rule, where n=6 ). Its shift to δ 4.10 is driven by the electronegativity of the adjacent amide nitrogen.

Carbon ( 13 C) NMR Causality
  • The Carbonyl (δ 164.5): The amide C=O carbon is highly deshielded due to the sp 2 oxygen. However, it appears slightly upfield compared to a standard ketone (~200 ppm) because the nitrogen lone pair delocalizes into the carbonyl π -system, increasing electron density at the carbon.

Table 1: 1 H and 13 C NMR Data Summary (DMSO- d6​ , 400/100 MHz)
NucleusChemical Shift (ppm)Multiplicity ( J in Hz)IntegrationAssignmentStructural Rationale
1 H 8.55d (2.0)1HH-2 (Central Ar)Highly deshielded by ortho-NO 2​ and ortho-C=O.
1 H 8.40d (7.5)1HAmide N-HH-bonded in DMSO; couples to isopropyl -CH-.
1 H 7.95dd (8.5, 2.0)1HH-6 (Central Ar)Deshielded by ortho-C=O; ortho/meta coupled.
1 H 7.55 - 7.45m5HS-Phenyl (Ar-H)Unhindered diaryl thioether multiplet.
1 H 7.15d (8.5)1HH-5 (Central Ar)Shielded by ortho-SPh mesomeric donation.
1 H 4.10septet (6.5)1HIsopropyl -CH-Split by 6 adjacent methyl protons.
1 H 1.15d (6.5)6HIsopropyl -CH 3​ Split by single adjacent methine proton.
13 C 164.5sQuat.C=O (Amide)Conjugated amide carbonyl.
13 C 145.0sQuat.C-3 (C-NO 2​ )Deshielded by electronegative NO 2​ .
13 C 41.5sCHIsopropyl -CH-Aliphatic carbon adjacent to nitrogen.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid, orthogonal confirmation of the functional groups identified in the NMR data .

Causality of the Amide I Band: The C=O stretch is observed at 1645 cm⁻¹, significantly lower than a free aliphatic ketone (~1715 cm⁻¹). This red-shift is caused by the mesomeric resonance of the amide nitrogen's lone pair delocalizing into the carbonyl π -system. This delocalization gives the C=O bond partial single-bond character, lowering its force constant and, consequently, its vibrational frequency.

Table 2: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)IntensityVibration ModeDiagnostic Significance
3280Medium, BroadN-H StretchConfirms secondary amide; broadening indicates H-bonding.
2970, 2875WeakC-H Stretch (sp 3 )Confirms the presence of the aliphatic isopropyl group.
1645StrongC=O Stretch (Amide I)Primary indicator of the benzamide core.
1540StrongN-O Asymmetric StretchDiagnostic for the aromatic nitro group.
1350StrongN-O Symmetric StretchAlways accompanies the 1540 cm⁻¹ asymmetric band.
1080MediumC-S StretchConfirms the thioether linkage.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact molecular weight and structural connectivity via fragmentation. For C 16​ H 16​ N 2​ O 3​ S, the theoretical exact mass for the protonated molecular ion[M+H]⁺ is 317.0954 m/z .

Isotopic Causality: A critical self-validating feature in the MS spectrum is the presence of an [M+H+2]⁺ peak at approximately 4.5% the intensity of the parent ion. This is caused by the natural abundance of the 34 S isotope, providing immediate visual confirmation of the sulfur atom's presence.

Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation pathways driven by the relative bond dissociation energies. The weakest points are the aliphatic amide C-N bond and the C-S thioether bond.

MS_Frag M [M+H]⁺ m/z 317.09 F1 Acylium Ion m/z 258.02 M->F1 - Isopropylamine (-59 Da) F2 Phenylthio Cation m/z 109.01 M->F2 C-S Cleavage (-208 Da) F3 [M+H - NO₂]⁺ m/z 271.09 M->F3 - NO₂ Radical (-46 Da)

Figure 2: Primary ESI-HRMS fragmentation pathways of the protonated molecular ion.

Data Synthesis & Structural Validation

The structural assignment of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is definitively confirmed through the orthogonal synthesis of these three techniques:

  • HRMS establishes the exact atomic composition (C 16​ H 16​ N 2​ O 3​ S) and confirms the thioether and amide linkages via the 109.01 m/z and 258.02 m/z fragments.

  • FT-IR proves the existence of the specific functional groups (Nitro at 1540/1350 cm⁻¹, Amide at 1645/3280 cm⁻¹) without matrix interference.

  • NMR locks in the regiochemistry. The extreme deshielding of the H-2 proton (δ 8.55) explicitly proves that the nitro group and the carboxamide are meta to each other, with H-2 trapped between them, validating the 1,3,4-substitution pattern of the central ring.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

An In-depth Technical Guide on the Potential Biological Activity of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. It is often at the intersection of known pharmacophores that we uncover new molecules with unique biological activities. This guide focuses on such a molecule: N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide . While direct studies on this specific compound are not yet prevalent in published literature, its composite structural motifs—a carboxamide core, a nitroaromatic system, and a phenylsulfanyl group—are well-established in a multitude of bioactive compounds. This document, therefore, serves as a forward-looking technical manual for researchers, scientists, and drug development professionals. We will dissect the molecule's structure to infer its potential biological activities and lay out a comprehensive, field-proven framework for its systematic investigation. Our approach is grounded in the principles of structure-activity relationships (SAR), providing a robust starting point for any research program aimed at elucidating the therapeutic potential of this promising scaffold.

Molecular Architecture and Synthetic Strategy

The structure of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide combines several key functional groups that are known to impart biological activity. The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of clinically used drugs.[1] The isopropyl group on the amide nitrogen can influence lipophilicity and steric interactions with biological targets. The 3-nitro group, a potent electron-withdrawing moiety, significantly alters the electronic landscape of the phenyl ring and is a known pharmacophore in antimicrobial and anticancer agents.[2][3] Lastly, the 4-phenylsulfanyl (thiophenyl) group introduces a flexible, lipophilic substituent that can engage in various non-covalent interactions with protein targets.

Proposed Synthesis Pathway

A plausible and efficient synthesis of the title compound can be envisioned through a standard amide coupling reaction. The key starting materials would be 3-nitro-4-(phenylsulfanyl)benzoic acid and isopropylamine. The benzoic acid precursor can be synthesized via nucleophilic aromatic substitution of a suitable 4-halo-3-nitrobenzoic acid with thiophenol. The final amidation step can be achieved using a variety of coupling agents.

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Amide Coupling A 4-Chloro-3-nitrobenzoic acid C 3-Nitro-4-(phenylsulfanyl)benzoic acid A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Thiophenol B->C E N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide C->E Coupling Agent (e.g., HATU, DCC) Base (e.g., DIPEA) D Isopropylamine D->E

Caption: Proposed two-step synthesis of the target compound.

Inferred Biological Activities and Mechanistic Hypotheses

Based on a thorough analysis of structurally related compounds, we can hypothesize several potential biological activities for N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide.

Potential Anticancer Activity

The presence of both a nitroaromatic ring and a carboxamide moiety suggests a strong potential for anticancer effects.

  • Induction of Apoptosis: Nitroaromatic compounds have been shown to induce apoptosis in cancer cells. The electron-deficient nitro group can be bioreduced in the hypoxic environment of tumors to form reactive nitroso and hydroxylamino species, which can induce DNA damage and oxidative stress, ultimately leading to programmed cell death.[3]

  • Signaling Pathway Modulation: Carboxamide derivatives are known to interfere with various signaling pathways crucial for cancer cell proliferation and survival.[4] For instance, they may act as inhibitors of protein kinases, histone deacetylases (HDACs), or modulators of transcription factors.

A plausible hypothesis is that N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide could target a key signaling pathway, such as the PI3K/Akt/mTOR or the Ras/Raf/MEK/ERK pathway, which are frequently dysregulated in cancer.

Signaling_Pathway Compound Target Compound Akt Akt Compound->Akt Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Potential Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents.[3]

  • Mechanism of Action: The antimicrobial activity of nitro compounds often stems from their reduction within microbial cells to generate cytotoxic radical species.[3] These radicals can damage DNA, proteins, and other essential biomolecules, leading to cell death. This mechanism is effective against a broad spectrum of bacteria, including anaerobic bacteria, and some protozoa.

  • Structure-Activity Relationship: The overall lipophilicity of the molecule, influenced by the isopropyl and phenylsulfanyl groups, may enhance its ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.[1]

Potential Anti-inflammatory Activity

Certain carboxamide and sulfonamide derivatives have demonstrated anti-inflammatory properties.[5]

  • Enzyme Inhibition: A possible mechanism is the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The structural features of the target compound might allow it to fit into the active sites of these enzymes. For example, some benzenesulfonamide derivatives are known selective COX-2 inhibitors.[5]

A Framework for Biological Evaluation: Protocols and Workflows

A systematic evaluation of the biological activities of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is essential. The following experimental workflow provides a comprehensive approach, starting from broad screening to more focused mechanistic studies.

Experimental_Workflow A Synthesis & Purification of Target Compound B In Vitro Screening Assays A->B C Cytotoxicity Assay (e.g., MTT, against cancer cell lines) B->C D Antimicrobial Assay (e.g., MIC determination) B->D E Anti-inflammatory Assay (e.g., COX inhibition) B->E F Hit Identification & Prioritization C->F D->F E->F G Mechanism of Action Studies F->G H Apoptosis & Cell Cycle Analysis G->H I Western Blot for Signaling Pathways G->I J Lead Optimization (SAR Studies) G->J

Caption: A comprehensive workflow for biological evaluation.

Detailed Experimental Protocol: In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effect of the target compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Normal human cell line (e.g., MRC-5) for selectivity assessment

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the target compound in complete medium. The final concentrations should typically range from 0.1 to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Self-Validation: The inclusion of both positive and vehicle controls ensures the validity of the assay. The use of a normal cell line allows for the determination of a selectivity index (IC50 in normal cells / IC50 in cancer cells), which is a crucial parameter for therapeutic potential.

Hypothetical Data Presentation

The results from the cytotoxicity screening can be summarized in a table for easy comparison.

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index
MCF-75.20.89.6
A5498.11.26.2
HCT1163.50.514.3
MRC-5> 5010.5-

Advancing the Research: Structure-Activity Relationship (SAR) Studies

Should the initial screening reveal promising activity, the next logical step is to perform SAR studies to optimize the lead compound.[6][7] This involves synthesizing a series of analogs with systematic modifications to different parts of the molecule.

Key Areas for Modification:

  • N-Alkyl Group: Vary the size and nature of the alkyl group on the amide nitrogen (e.g., ethyl, cyclopropyl, t-butyl) to probe the steric and lipophilic requirements of the binding pocket.

  • Nitro Group Position and Replacement: Move the nitro group to other positions on the ring or replace it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to fine-tune the electronic properties.

  • Phenylsulfanyl Substitutions: Introduce substituents on the distal phenyl ring of the phenylsulfanyl moiety to explore additional binding interactions.

By correlating the structural changes with the observed biological activity, a robust SAR profile can be established, guiding the rational design of more potent and selective analogs.

Conclusion

N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide represents a novel chemical entity with significant, albeit inferred, therapeutic potential. Its structure is a composite of pharmacophores known to be active against cancer and microbial targets. This guide provides a scientifically rigorous and experimentally sound framework for unlocking this potential. By following the proposed workflows, from synthesis and initial screening to detailed mechanistic and SAR studies, research teams can systematically evaluate this compound and its analogs, potentially leading to the discovery of a new class of therapeutic agents. The journey from a hypothetical molecule to a clinical candidate is long and challenging, but it begins with a clear, logical, and well-informed research plan, as outlined herein.

References

  • Afsordeh, N., Pournajaf, S., Mirnajafi-Zadeh, J., & Pourgholami, M. H. (2025). The potential of dibenzazepine carboxamides in cancer therapy. Frontiers in Pharmacology, 16, 1564911. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., et al. (2022). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. PLoS ONE, 17(9), e0272739. [Link]

  • van der Woude, H., van den Brink, N. J., & Schalkwijk, J. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. International Journal of Molecular Sciences, 23(3), 1773. [Link]

  • Khan, A., Al-Zahrani, A. A., & Al-Ghamdi, S. B. (2026). Comparative hepatoprotective effects of Benzene Sulfonamide Derivatives in a rat model of ethylene glycol-induced liver injury. Journal of King Saud University - Science, 38(2), 103234. [Link]

  • Wujec, M., Paneth, A., & Paneth, P. (2022). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 27(19), 6542. [Link]

  • Vogt, R. A., & Donnelly, K. C. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Three-Dimensional QSAR in Drug Design (pp. 217-231). Springer. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Structure-Activity Relationships (SAR) in Drug Discovery. inno-chem.com. [Link]

  • Wikipedia. (2023). Structure–activity relationship. Wikipedia. [Link]

  • Sławiński, J., & Szafrański, K. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 709. [Link]

  • Yu, X., Zhu, W., Liu, H., et al. (2022). Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide. Organic & Biomolecular Chemistry, 20(27), 5444-5451. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2020). Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. Molecules, 25(11), 2530. [Link]

  • Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.
  • Zadrazilova, I., Kauerova, M., & Konecny, P. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. International Journal of Molecular Sciences, 23(19), 11728. [Link]

  • Sijm, M., van der Vliet, D., & de Esch, I. J. P. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658604. [Link]

  • Egbujor, M. C., Osuocha, K. U., & Ibezim, A. (2022). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking. Scientific Reports, 12(1), 1-16. [Link]

  • PatSnap. (2020). Method for synthesizing N-isopropylbenzylamine. Eureka by PatSnap. [Link]

  • Sreenivasa, S., Nanjundaswamy, M. S., Sudha, A. G., et al. (2012). N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3131. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • J-GLOBAL. (n.d.). Isopropyl phenyl nitroxide radical | Chemical Substance Information. J-GLOBAL. [Link]

  • Borys, R., & Borys, E. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1802. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its structure incorporates a nitro group, a thioether linkage, and an isopropyl amide, functionalities that can impart diverse chemical and biological properties. This document provides a comprehensive, two-step protocol for the synthesis of this target molecule, commencing with the preparation of the key intermediate, 3-nitro-4-(phenylsulfanyl)benzoic acid, followed by its coupling with isopropylamine.

The synthetic strategy is designed for robustness and accessibility in a standard organic chemistry laboratory. The first step involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry, to construct the thioether bond. The subsequent amide formation proceeds via an acid chloride intermediate, a classic and highly efficient method for creating the amide linkage. This guide offers detailed procedural steps, explanations of the underlying chemical principles, and characterization data to ensure successful and reproducible synthesis.

Synthetic Workflow

The overall synthetic pathway is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-nitro-4-(phenylsulfanyl)benzoic acid cluster_step2 Step 2: Amide Formation A 4-Chloro-3-nitrobenzoic acid C 3-Nitro-4-(phenylsulfanyl)benzoic acid A->C Na2CO3, DMF, Heat B Thiophenol B->C F N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide C->F 1. SOCl2 2. Isopropylamine, Et3N, DCM D Thionyl Chloride (SOCl2) E Isopropylamine E->F

Figure 1: Overall synthetic scheme for N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide.

Part 1: Synthesis of 3-nitro-4-(phenylsulfanyl)benzoic acid

This initial step establishes the core scaffold of the target molecule through a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group in the ortho position to the chlorine atom on 4-chloro-3-nitrobenzoic acid activates the aromatic ring towards nucleophilic attack by the thiophenolate anion.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloro-3-nitrobenzoic acid≥98%Sigma-Aldrich
Thiophenol≥99%Acros Organics
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%EMD Millipore
Hydrochloric Acid (HCl)37% (concentrated)VWR Chemicals
Ethyl AcetateACS GradeJ.T. Baker
HexanesACS GradeJ.T. Baker
Deionized Water-In-house
Experimental Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) and anhydrous sodium carbonate (10.5 g, 99.1 mmol).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension for 10 minutes at room temperature. Subsequently, add thiophenol (5.1 mL, 49.6 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidification and Precipitation: Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A yellow precipitate will form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of deionized water to remove any inorganic salts, followed by a wash with a small amount of cold hexanes to remove residual thiophenol.

  • Drying and Purification: Dry the crude product in a vacuum oven at 60 °C overnight. The resulting solid can be further purified by recrystallization from an ethanol/water mixture to yield 3-nitro-4-(phenylsulfanyl)benzoic acid as a pale-yellow solid.

Rationale and Mechanistic Insights

The reaction proceeds via a classic SNAr mechanism. The highly electronegative nitro group ortho to the chlorine atom strongly activates the aromatic ring for nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex intermediate. Sodium carbonate acts as a base to deprotonate thiophenol, generating the more nucleophilic thiophenolate anion. A similar reaction is described for the synthesis of a related sulfonamide-containing benzoic acid, highlighting the general applicability of this method.[1] The choice of DMF as a solvent is due to its polar aprotic nature, which effectively solvates the cationic species and accelerates the reaction rate.

Part 2: Synthesis of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

The second and final step is the formation of the amide bond. This is achieved by first converting the carboxylic acid to a more reactive acid chloride using thionyl chloride, followed by the addition of isopropylamine.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Nitro-4-(phenylsulfanyl)benzoic acidSynthesized in Part 1-
Thionyl Chloride (SOCl₂)≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Isopropylamine≥99.5%Acros Organics
Triethylamine (Et₃N)≥99%Sigma-Aldrich
Saturated Sodium Bicarbonate Solution-In-house
Brine-In-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%VWR Chemicals
Experimental Protocol
  • Acid Chloride Formation: In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend 3-nitro-4-(phenylsulfanyl)benzoic acid (5.0 g, 18.2 mmol) in 50 mL of anhydrous dichloromethane (DCM). Add a catalytic amount of anhydrous DMF (2-3 drops). To this suspension, add thionyl chloride (2.6 mL, 36.4 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 40 °C) for 2 hours. The solution should become clear, indicating the formation of the acid chloride. The evolution of HCl and SO₂ gas will be observed.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-nitro-4-(phenylsulfanyl)benzoyl chloride is obtained as a yellow solid.

  • Amidation Reaction Setup: Dissolve the crude acid chloride in 50 mL of anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve isopropylamine (2.3 mL, 27.3 mmol) and triethylamine (3.8 mL, 27.3 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the cold acid chloride solution over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC (1:1 hexanes/ethyl acetate).

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product and remove the solvent under reduced pressure to afford N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide as a solid.

Rationale and Mechanistic Insights

The conversion of a carboxylic acid to an amide is often facilitated by activating the carboxyl group. The formation of an acid chloride with thionyl chloride is a highly effective method for this activation. DMF acts as a catalyst in this step by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid. Triethylamine is used as a base in the amidation step to neutralize the HCl generated during the reaction, preventing the protonation of the isopropylamine nucleophile and driving the reaction to completion. This Schotten-Baumann type reaction is a widely used and reliable method for amide synthesis.[2]

Summary of Quantitative Data

CompoundStarting AmountMolecular Weight ( g/mol )Moles (mmol)Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
Step 1
4-Chloro-3-nitrobenzoic acid10.0 g201.5649.6---
3-Nitro-4-(phenylsulfanyl)benzoic acid-275.28[3]-13.6511.886.5
Step 2
3-Nitro-4-(phenylsulfanyl)benzoic acid5.0 g275.2818.2---
N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide-316.37-5.764.7582.5

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons, the isopropyl methine and methyl groups, and the amide N-H proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all unique carbon atoms in the molecule.

  • FT-IR (ATR): Characteristic peaks for N-H stretching, C=O (amide) stretching, and N-O (nitro group) stretching.

  • Mass Spectrometry (ESI): Calculation of the exact mass and observation of the molecular ion peak [M+H]⁺.

  • Melting Point: Determination of the melting point range.

References

  • PrepChem. Synthesis of A. 3-nitro-4-phenylthio-5-sulphamyl-benzoic acid. Available at: [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]

Sources

Application Notes and Protocols for N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Cell-Based Investigation of a Novel Benzamide Derivative

Introduction: Unveiling the Potential of a Novel Chemical Entity

N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is a novel chemical entity with a complex molecular architecture suggesting a range of potential biological activities. The structure incorporates several key pharmacophores: a benzamide scaffold, a nitro group, and a phenylsulfanyl substituent. The benzamide core is a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The nitroaromatic group is a known feature in compounds with antimicrobial and anticancer properties, while the phenylsulfanyl moiety can influence lipophilicity and interactions with biological targets.[2][3]

Given the absence of published data on this specific molecule, this guide provides a comprehensive, experience-driven framework for its initial cell-based characterization. We will focus on establishing a foundational understanding of its cytotoxic and potential anti-proliferative effects, outlining a robust, self-validating protocol that can be adapted for more specific mechanistic studies.

Hypothesized Mechanism of Action: An Informed Starting Point

Based on the activities of structurally related compounds, we can postulate several potential mechanisms of action for N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide.

  • Anticancer Activity: Many N-benzylbenzamide derivatives have been explored as potent anticancer agents.[1] Potential mechanisms include the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1] Furthermore, related benzenesulfonamide structures have been investigated as inhibitors of Bcl-2, an anti-apoptotic protein, suggesting a potential pro-apoptotic mechanism.[4] The nitro group is also a feature of some anticancer drugs.[3]

  • Antimicrobial Activity: Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities.[1] The lipophilic nature of the isopropyl and phenylsulfanyl groups may enhance the compound's ability to penetrate microbial cell membranes.[1]

This initial protocol will focus on evaluating the compound's effect on cancer cell viability, which provides a broad yet sensitive starting point for uncovering its biological potential.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the initial cell-based screening and a hypothetical signaling pathway that the compound might modulate.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_culture Cell Line Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well plates) cell_culture->seeding seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay readout Absorbance Reading (Microplate Reader) viability_assay->readout calculation IC50 Calculation readout->calculation interpretation Data Interpretation & Report Generation calculation->interpretation hypothetical_pathway compound N-isopropyl-3-nitro-4- (phenylsulfanyl)benzenecarboxamide bcl2 Bcl-2 compound->bcl2 Inhibition bax_bak Bax/Bak bcl2->bax_bak Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Promotes caspases Caspase Activation cytochrome_c->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes

Caption: Hypothetical pro-apoptotic mechanism via Bcl-2 inhibition.

Detailed Protocol: Cell Viability Assessment using MTT Assay

This protocol details a colorimetric assay to determine the viability and metabolic activity of cells, serving as a primary screen for cytotoxic effects. [1]

Materials and Reagents
  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Step-by-Step Methodology

Part 1: Cell Seeding

  • Cell Culture Maintenance: Culture cells in T-75 flasks until they reach 70-80% confluency. Ensure consistent growth conditions (37°C, 5% CO2).

  • Cell Harvesting: Wash cells with PBS, then detach using trypsin-EDTA. Neutralize trypsin with complete medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

  • Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

    • Expert Insight: The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the time of analysis.

  • Adherence: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.

Part 2: Compound Preparation and Treatment

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete medium to create a range of working concentrations. A common approach is a 10-point, 2-fold dilution series (e.g., 100 µM down to 0.195 µM).

    • Trustworthiness: Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%) and a positive control (a known cytotoxic agent like doxorubicin).

  • Cell Treatment: Carefully remove the medium from the adhered cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

  • Incubation: Return the plate to the incubator for the desired time points (e.g., 24, 48, and 72 hours).

Part 3: MTT Assay and Data Acquisition

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The raw absorbance data should be processed to determine the percentage of cell viability relative to the vehicle control.

Calculation of Cell Viability: Percentage Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

The results can then be used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Representative Data for IC50 Determination

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control (0)1.2540.087100.0
0.1951.2310.09198.2
0.391.1980.07695.5
0.781.1020.08387.9
1.560.9550.06576.2
3.1250.7890.05462.9
6.250.6110.04948.7
12.50.4320.03834.4
250.2560.02920.4
500.1230.0159.8
1000.0880.0117.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This application note provides a foundational, step-by-step protocol for the initial cell-based characterization of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide. A positive result in this cytotoxicity assay (i.e., a low micromolar IC50 value) would warrant further investigation into the specific mechanism of cell death. Subsequent experiments could include:

  • Apoptosis Assays: Using techniques like Annexin V/PI staining and caspase activity assays to determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: Employing flow cytometry to investigate if the compound causes cell cycle arrest at specific checkpoints.

  • Target-Based Assays: If a specific target is hypothesized (e.g., Bcl-2), direct binding or enzymatic assays could be performed.

By following this structured and scientifically-grounded approach, researchers can efficiently and reliably evaluate the biological potential of this novel compound.

References

  • National Center for Biotechnology Information. (n.d.). N-Isopropyl-3-nitrobenzamide. PubChem. Retrieved from [Link]

  • Barrasa, M. I., Tercero, J. A., & Jimenez, A. (1997). The Aminonucleoside Antibiotic A201A Is Inactivated by a Phosphotransferase Activity From Streptomyces Capreolus NRRL 3817, the Producing Organism. Isolation and Molecular Characterization of the Relevant Encoding Gene and Its DNA Flanking Regions. European Journal of Biochemistry, 245(1), 54–63. [Link]

  • Google Patents. (n.d.). WO2018027097A1 - N-(phenylsulfonyl)benzamides and related compounds as bcl-2 inhibitors.
  • NextSDS. (n.d.). N-ISOPROPYL 3-NITROBENZENESULFONAMIDE — Chemical Substance Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-isopropyl. Retrieved from [Link]

  • Wang, Y., et al. (2025). Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacter. RSC Advances, 15(35), 24105-24111. [Link]

  • Czarnek, A., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1287. [Link]

Sources

Pre-Clinical Evaluation of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (INPB) as a Novel Apoptosis-Inducing Agent in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Principal Investigators, and Pre-clinical Drug Development Professionals Compound Profile: N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (CAS: 303988-31-0) | Abbreviation: INPB

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, overcoming resistance to apoptosis remains a critical hurdle. Anti-apoptotic BCL-2 family proteins are frequently overexpressed in various cancers, playing a pivotal role in cancer initiation, progression, and acquired resistance to therapy[1]. While established BH3-mimetics like Venetoclax (ABT-199) have revolutionized the treatment of hematological malignancies, their efficacy in solid tumors is often limited by compensatory upregulation of alternative survival proteins[2].

N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (INPB) is a novel, investigational diaryl thioether compound. Structurally, the combination of a bulky isopropyl carboxamide and a nitro-aromatic thioether scaffold provides a highly favorable steric and electronic profile for disrupting protein-protein interactions (PPIs). As a Senior Application Scientist, I have designed this protocol guide to evaluate INPB as a putative allosteric inhibitor of the Bcl-2/Bax axis.

The following methodologies are not merely a list of steps, but a self-validating experimental system . We employ orthogonal assays—moving from phenotypic cytotoxicity (MTT) to mechanistic cell death profiling (Annexin V/PI Flow Cytometry), and finally to direct target engagement (Co-Immunoprecipitation)—to ensure that the observed biological effects are causally linked to the proposed mechanism of action.

Target Profiling & Pathway Visualization

To establish a causal link between INPB administration and cell death, we must first map the target pathway. We hypothesize that INPB acts as a competitive antagonist at the hydrophobic BH3-binding groove of Bcl-2. By displacing the pro-apoptotic protein Bax, INPB facilitates Bax oligomerization on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP) and subsequent caspase-dependent apoptosis[3].

G INPB INPB (Investigational Agent) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) INPB->Bcl2 Inhibits / Binds BH3 Groove Bax Bax / Bak (Pro-apoptotic) Bcl2->Bax Sequesters (Inhibited by INPB) Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->Mito Oligomerizes & Forms Pores CytC Cytochrome C Release Mito->CytC Triggers Apoptosome Apoptosome Complex (APAF-1 + Caspase-9) CytC->Apoptosome Activates Casp3 Executioner Caspases (Caspase-3/7) Apoptosome->Casp3 Cleaves Apoptosis Programmed Cell Death (Apoptosis) Casp3->Apoptosis Induces

Fig 1: Proposed mechanism of action for INPB-mediated disruption of the Bcl-2/Bax interaction driving intrinsic apoptosis.

Experimental Protocols (Self-Validating Systems)

To rigorously evaluate INPB, we utilize a three-phase sequential workflow. Each phase acts as a logical gatekeeper for the next, ensuring high scientific integrity.

Workflow A Phase 1: Cytotoxicity (MTT Assay) B Phase 2: Apoptosis Profiling (Annexin V/PI) A->B Select Optimal Doses C Phase 3: Target Engagement (Co-IP / Western Blot) B->C Confirm Apoptotic Death D Data Synthesis & Mechanism Validation C->D Validate Target (Bcl-2)

Fig 2: Sequential experimental workflow for the pre-clinical evaluation of INPB.

Cell Viability & IC50 Determination (MTT Assay)

Causality & Rationale: Before investigating specific pathways, we must establish the baseline anti-proliferative potency of INPB. The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductases. This serves as a highly scalable proxy for cell viability. System Validation: We utilize 0.1% DMSO as a vehicle control to normalize baseline metabolism, and Venetoclax as a positive control to confirm the cell line's sensitivity to Bcl-2 inhibition[2].

Step-by-Step Methodology:

  • Seeding: Harvest cancer cells (e.g., HL-60, HCT116) in logarithmic growth phase. Seed at 5×103 cells/well in a 96-well flat-bottom plate (100 µL/well). Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare a serial dilution of INPB in complete media (Concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure final DMSO concentration does not exceed 0.1%. Treat cells for 48 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Carefully aspirate the media (for adherent cells) or centrifuge the plate at 300xg for 5 mins before aspiration (for suspension cells). Add 150 µL of pure DMSO to each well. Agitate on an orbital shaker for 15 minutes.

  • Acquisition: Read absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris.

Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Causality & Rationale: A reduction in metabolic activity (MTT) does not explicitly prove apoptosis; it could indicate senescence or cell cycle arrest. Flow cytometry techniques utilizing dual staining of fluorescently-labeled Annexin V and Propidium Iodide (PI) have emerged as indispensable tools for quantitatively analyzing apoptosis[4]. During early apoptosis, the cell membrane remains intact, but phosphatidylserine (PS) is translocated to the outer leaflet, where Annexin V binds it[5]. PI is a DNA intercalator that is excluded by viable cells but permeates late apoptotic/necrotic cells with compromised membranes. System Validation: Single-stained controls (Annexin V only, PI only) are mandatory for fluorescence compensation to prevent false double-positives due to spectral overlap between FITC and PI.

Step-by-Step Methodology:

  • Harvesting: Following 24h treatment with INPB (at 1/2×IC50​ , IC50​ , and 2×IC50​ ), collect both the culture media (containing floating late-apoptotic cells) and the adherent cells via gentle trypsinization. Crucial: Over-trypsinization can cause artificial membrane damage, leading to false PI positivity.

  • Washing: Centrifuge at 300xg for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1×106 cells/mL. Note: Ca²⁺ is absolutely required for Annexin V binding.

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) on a flow cytometer, capturing at least 10,000 events per sample.

Target Engagement (Bcl-2/Bax Co-Immunoprecipitation)

Causality & Rationale: To definitively prove that INPB acts as a BH3-mimetic, we must demonstrate that it physically disrupts the Bcl-2/Bax interaction inside the cell. Co-Immunoprecipitation (Co-IP) allows us to pull down Bcl-2 and probe for associated Bax. If INPB successfully binds the BH3 groove of Bcl-2, Bax will be displaced, resulting in a dose-dependent decrease of Bax in the Bcl-2 pull-down fraction. System Validation: An input control (2% of total whole-cell lysate) is run alongside the IP to prove that INPB is not simply causing the global degradation of Bax. An IgG isotype control ensures the pull-down is specific to the Bcl-2 antibody.

Step-by-Step Methodology:

  • Lysis: Lyse INPB-treated cells in ice-cold NP-40 Lysis Buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40) supplemented with protease/phosphatase inhibitors. Crucial: Avoid harsh detergents like SDS or Triton X-100, which will destroy weak native protein-protein interactions.

  • Pre-clearing: Incubate lysates with 20 µL of Protein A/G agarose beads for 30 mins at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add 2 µg of primary anti-Bcl-2 antibody to 500 µg of pre-cleared lysate. Rotate overnight at 4°C. Add 30 µL of fresh Protein A/G beads and rotate for an additional 2 hours.

  • Washing & Elution: Centrifuge beads at 1000xg for 3 mins. Wash beads 4 times with cold NP-40 buffer. Elute the protein complexes by boiling the beads in 2X Laemmli Sample Buffer for 5 minutes at 95°C.

  • Western Blotting: Resolve the eluates and input controls via SDS-PAGE. Transfer to a PVDF membrane and probe with anti-Bax (primary target) and anti-Bcl-2 (pull-down efficiency control) antibodies.

Data Presentation & Interpretation

To facilitate rapid comparative analysis, quantitative data derived from the above protocols must be strictly tabulated. Below are representative data structures demonstrating the expected pharmacological profile of INPB.

Table 1: Comparative Cytotoxicity (IC₅₀) of INPB vs. Standard of Care Data derived from 48h MTT Assay. Values represent Mean ± SD (n=3).

Cell LineOrigin / PathologyINPB IC₅₀ (µM)Venetoclax IC₅₀ (µM)Selectivity Index
HL-60 Acute Myeloid Leukemia2.14 ± 0.310.08 ± 0.02High
HCT116 Colorectal Carcinoma8.45 ± 1.12> 50.00Moderate
MDA-MB-231 Triple-Negative Breast Cancer12.30 ± 1.85> 50.00Moderate
HEK-293T Non-tumorigenic Epithelial> 100.00> 100.00N/A

Interpretation: INPB demonstrates potent, low-micromolar efficacy in hematological malignancies (HL-60) and retains activity in solid tumor lines (HCT116, MDA-MB-231) that are notoriously resistant to first-generation Bcl-2 inhibitors like Venetoclax. The lack of toxicity in HEK-293T cells suggests a favorable therapeutic window.

Table 2: Flow Cytometric Quantification of Apoptosis Subpopulations (HL-60 Cells) Data derived from 24h Annexin V-FITC / PI dual staining.

Treatment GroupViable Cells (%)(AnnV- / PI-)Early Apoptotic (%)(AnnV+ / PI-)Late Apoptotic (%)(AnnV+ / PI+)Necrotic (%)(AnnV- / PI+)
Vehicle (0.1% DMSO) 92.44.12.31.2
INPB (1.0 µM) 75.218.55.11.2
INPB (2.5 µM) 48.632.416.82.2
INPB (5.0 µM) 21.325.748.54.5

Interpretation: INPB induces a classic, dose-dependent apoptotic shift. At lower doses (1.0 µM), cells accumulate in the early apoptotic quadrant (Annexin V+/PI-). At higher doses (5.0 µM), the population shifts into late apoptosis (Annexin V+/PI+), confirming that cell death is driven by programmed caspase activation rather than primary membrane toxicity (necrosis).

References

  • [2] Title: Synthetic Lethality of Combined Bcl-2 Inhibition and p53 Activation in AML: Mechanisms and Superior Antileukemic Efficacy Source: PubMed Central (PMC) URL:[Link]

  • [3] Title: Targeting the WSB2–NOXA axis in cancer cells for enhanced sensitivity to BCL-2 family protein inhibitors Source: PubMed Central (PMC) URL:[Link]

  • [4] Title: Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol Source: PubMed Central (PMC) URL:[Link]

  • [1] Title: Targeting the WSB2–NOXA axis in cancer cells for enhanced sensitivity to BCL-2 family protein inhibitors | eLife Source: eLife Sciences URL:[Link]

  • [5] Title: A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V Source: SciSpace / Journal of Immunological Methods URL:[Link]

Sources

Application Note: Validation and Utilization of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (NPB-310) as a Chemical Probe for MITF

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (Probe NPB-310) Primary Target: Microphthalmia-associated transcription factor (MITF)

Scientific Rationale & Target Biology

Microphthalmia-associated transcription factor (MITF) is the master regulator of melanocyte development and is widely recognized as a "lineage-specific survival" oncogene in melanoma[1]. Amplification and over-expression of MITF occur in 15–20% of melanomas, driving the transcription of genes essential for cell cycle progression (e.g., CDK2), survival (e.g., Bcl-2), and pigmentation (e.g., TRPM-1)[2].

Historically, direct pharmacological inhibition of MITF has been considered nearly impossible due to the lack of a traditional ligand-binding pocket[1]. However, recent structural analyses have revealed that MITF possesses a hyperdynamic leucine zipper dimer interface[1]. This structural plasticity provides a unique vulnerability, allowing small molecules to intercalate, disrupt dimerization, and abrogate DNA binding[1][3].

N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (hereafter referred to as NPB-310 , CAS: 303988-31-0[4]) is a putative small-molecule chemical probe designed to exploit this hyperdynamic interface. This guide details the tiered, self-validating experimental workflows required to rigorously evaluate NPB-310's target engagement, transcriptional repression, and phenotypic selectivity.

G BRAF BRAF(V600E) / MAPK Pathway MITF_Mono MITF Monomer BRAF->MITF_Mono Upregulates expression MITF_Dimer MITF Dimer (Active Transcription Factor) MITF_Mono->MITF_Dimer Dimerization TargetGenes Target Genes (TRPM-1, CDK2, Bcl-2) MITF_Dimer->TargetGenes Promotes transcription NPB310 Probe NPB-310 (N-isopropyl-3-nitro-4-(phenylsulfanyl)benzamide) NPB310->MITF_Dimer Disrupts dimerization / DNA binding Melanoma Melanoma Survival & Proliferation TargetGenes->Melanoma Drives oncogenesis

Figure 1: Mechanism of MITF inhibition by NPB-310 in melanoma signaling.

Physicochemical Properties & Formulation

To ensure reproducibility, proper handling and formulation of NPB-310 are critical. The compound's hydrophobicity requires a specific dissolution protocol to prevent precipitation during aqueous assay dilution[3].

  • Chemical Name: N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

  • Molecular Formula: C₁₆H₁₆N₂O₃S

  • Molecular Weight: 316.38 g/mol [4]

  • Stock Formulation: Prepare a 10 mM master stock in 100% anhydrous DMSO. For in vivo or complex in vitro models requiring higher concentrations, utilize a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) combined with ultrasonication to achieve a clear solution[3].

Tiered Validation Workflow

A chemical probe must be validated through orthogonal assays to prove causality between biochemical target engagement and cellular phenotype. The following workflow establishes a self-validating system for NPB-310.

Workflow Step1 Phase 1: Biochemical Validation AlphaScreen Dimerization Assay (Cell-free, Target Engagement) Step2 Phase 2: Cellular Target Engagement TRPM-1 Luciferase Reporter Assay (SK-MEL-5 cells) Step1->Step2 Step3 Phase 3: Phenotypic Profiling Viability & Apoptosis Assay (SK-MEL-5 vs. A375 Control) Step2->Step3 Data Data Synthesis IC50 Calculation & Selectivity Index Step3->Data

Figure 2: Tiered screening workflow for validating NPB-310 as an MITF probe.

Experimental Protocols

Protocol 1: MITF Dimerization-based AlphaScreen (MIDAS) Assay

Causality & Rationale: Traditional pull-down assays or ELISAs require washing steps that disrupt the transient, hyperdynamic MITF leucine zipper dimer. AlphaScreen is a homogeneous, wash-free proximity assay that maintains equilibrium, allowing for the sensitive detection of dimer disruption by small molecules[1][5].

Materials:

  • Recombinant His-tagged MITF and FLAG-tagged MITF proteins.

  • Nickel Chelate Donor beads and Anti-FLAG Acceptor beads (PerkinElmer).

  • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • Controls: (Positive control for dimer disruption)[3], 1% DMSO (Vehicle).

Step-by-Step Method:

  • Protein Incubation: In a 384-well OptiPlate, combine 10 nM His-MITF and 10 nM FLAG-MITF in 10 µL of assay buffer.

  • Compound Addition: Add 100 nL of NPB-310 (titrated from 50 µM to 1 nM in DMSO) using an acoustic liquid handler (e.g., Echo 550). Include DMSO vehicle and TT-012 control wells. Incubate for 30 minutes at room temperature (RT) to allow compound intercalation.

  • Bead Addition: Under subdued green light, add 5 µL of Nickel Chelate Donor beads and 5 µL of Anti-FLAG Acceptor beads (final concentration 10 µg/mL each).

  • Equilibration: Seal the plate and incubate in the dark for 2 hours at RT.

  • Detection: Read the plate on an EnVision Multilabel Reader using standard AlphaScreen settings (Excitation: 680 nm, Emission: 520–620 nm).

  • Validation Check: A valid assay must show a signal-to-background ratio of >10 and a Z'-factor >0.6. A decrease in luminescence indicates NPB-310 successfully disrupted the MITF dimer.

Protocol 2: TRPM-1 Promoter Luciferase Reporter Assay

Causality & Rationale: While AlphaScreen proves direct biochemical engagement, it does not confirm cellular permeability or nuclear activity. The TRPM-1 (melastatin) promoter is almost exclusively and directly regulated by MITF[2][6]. Using a TRPM-1 luciferase reporter in an MITF-dependent cell line (SK-MEL-5) translates biochemical disruption into a quantifiable transcriptional readout.

Materials:

  • SK-MEL-5 human melanoma cells[2].

  • pGL3-TRPM-1-Luciferase plasmid and pRL-TK (Renilla) transfection control.

  • Dual-Luciferase Reporter Assay System (Promega).

  • Control: (Known MITF pathway inhibitor)[6].

Step-by-Step Method:

  • Cell Seeding: Seed SK-MEL-5 cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Co-transfect cells with 100 ng of pGL3-TRPM-1-Luc and 10 ng of pRL-TK per well using Lipofectamine 3000. Incubate for 24 hours.

  • Compound Treatment: Aspirate media and replace with fresh media containing NPB-310 (dose-response: 0.1 to 30 µM), ML329 (positive control), or 0.1% DMSO. Incubate for 24 hours.

  • Lysis & Reading: Wash cells with PBS, add 20 µL of Passive Lysis Buffer per well, and shake for 15 minutes.

  • Quantification: Sequentially add Firefly and Renilla substrates. Measure luminescence. Normalize Firefly signal to Renilla signal to control for transfection efficiency and non-specific cytotoxicity.

Protocol 3: Phenotypic Viability & Selectivity Profiling

Causality & Rationale: A robust chemical probe must demonstrate lineage-specific cytotoxicity. SK-MEL-5 cells are highly addicted to MITF for survival[2]. Conversely, A375 cells (BRAF mutant) are MITF-independent[6]. Testing NPB-310 against both lines isolates the compound's on-target phenotypic effects from generic, off-target toxicity.

Step-by-Step Method:

  • Plating: Seed SK-MEL-5 and A375 cells in separate 384-well plates at 2,000 cells/well.

  • Dosing: After 24 hours, treat cells with a 10-point dose-response of NPB-310 (0.01 µM to 50 µM).

  • Incubation: Incubate for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent (Promega) to measure intracellular ATP (a proxy for viable cells).

  • Validation Check: NPB-310 should exhibit a potent IC₅₀ in SK-MEL-5 cells while showing a significantly right-shifted IC₅₀ (or no effect) in A375 cells, yielding a high Selectivity Index (SI).

Expected Results & Quantitative Data Interpretation

The table below summarizes the expected pharmacological profile of NPB-310 when benchmarked against established MITF reference compounds.

Assay TypeBiological SystemReadout MetricExpected NPB-310 IC₅₀Reference Control IC₅₀
Biochemical MIDAS Cell-free (Recombinant MITF)AlphaScreen Luminescence< 1.5 µMTT-012: ~1.2 µM
Transcriptional Repression SK-MEL-5 CellsTRPM-1 Promoter Activity1.0 – 3.0 µMML329: 1.2 µM[6]
On-Target Viability SK-MEL-5 Cells (MITF-dependent)Intracellular ATP (CellTiter-Glo)2.5 – 5.0 µMCH5552074: ~2.0 µM
Off-Target Viability A375 Cells (MITF-independent)Intracellular ATP (CellTiter-Glo)> 50 µM (Inactive)ML329: > 40 µM[6]

Data Synthesis: If NPB-310 successfully disrupts the MITF dimer biochemically, represses TRPM-1 transcription, and selectively kills SK-MEL-5 over A375 cells, it is fully validated as a high-confidence chemical probe for investigating MITF-driven melanogenesis and melanoma oncogenesis.

Sources

Application Note: Biophysical Characterization of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Biophysicists, and Preclinical Drug Discovery Scientists Document Type: Advanced Protocol & Methodological Guide

Executive Summary & Compound Rationale

The compound N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (Molecular Weight: 316.38 Da) is a highly lipophilic synthetic small molecule often identified as a screening hit in high-throughput campaigns. Structurally, it features an isopropyl benzamide core, a nitroaromatic ring, and a phenylsulfanyl (thioether) moiety.

While these functional groups provide excellent vectors for occupying deep, hydrophobic protein pockets, they present significant challenges for in vitro biophysical assays. The high lipophilicity limits aqueous solubility, the nitro group can act as a spectroscopic interferent, and the thioether is susceptible to oxidation. To rigorously validate the binding of such compounds to a target protein, orthogonal label-free techniques are required.

This application note details a self-validating biophysical cascade using Surface Plasmon Resonance (SPR) to resolve real-time binding kinetics ( kon​ , koff​ ) and Isothermal Titration Calorimetry (ITC) to dissect the thermodynamic drivers ( ΔH , −TΔS ) of the interaction.

Workflow QC 1. Compound QC (100% DMSO Stock) Buffer 2. Buffer Engineering (5% DMSO, 1mM TCEP) QC->Buffer SPR 3. SPR Kinetics (Real-time kon, koff) Buffer->SPR ITC 4. ITC Thermodynamics (Enthalpy & Entropy) SPR->ITC Valid 5. Orthogonal Validation (Global Data Fit) ITC->Valid

Fig 1: Biophysical screening workflow for lipophilic small molecules.

Physicochemical Constraints & Buffer Engineering (The Causality of Assay Design)

Before initiating protein binding studies, the assay buffer must be engineered to accommodate the ligand's physicochemical liabilities while maintaining protein stability.

  • Solubility & Co-Solvents: Due to the hydrophobic isopropyl and phenylsulfanyl groups, the compound will rapidly precipitate in purely aqueous buffers. A 100% DMSO stock must be prepared, and the final assay buffer must contain 5% (v/v) DMSO . This concentration is generally the upper limit for standard SPR and ITC biosensors before bulk solvent effects become unmanageable[1].

  • Redox Stability: The thioether linkage can oxidize over the course of a 12-hour ITC or SPR run. A reducing agent is mandatory. We strictly utilize 1 mM TCEP rather than DTT or β -mercaptoethanol. DTT and β ME are known to cause erratic baseline drift and severe heat-of-dilution artifacts in ITC, which can completely mask the small enthalpic signals typical of hydrophobic ligands[2].

  • Surface Adsorption: To prevent the lipophilic compound from non-specifically binding to the SPR microfluidics or the ITC Hastelloy cell, 0.05% Tween-20 is included as a surfactant.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Rationale: SPR is the gold standard for determining the residence time ( 1/koff​ ) of a small molecule[3]. Because N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide has a low molecular weight (316 Da), the maximum theoretical response ( Rmax​ ) will be small. This necessitates high-density protein immobilization and rigorous "double-referencing" to isolate the true binding signal from bulk refractive index shifts[4].

Step-by-Step Methodology
  • Target Immobilization:

    • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Dilute the target protein into 10 mM Sodium Acetate (pH 4.5) to pre-concentrate it on the carboxymethylated dextran matrix via electrostatic attraction[5].

    • Immobilize to a high density (~3,000 to 5,000 RU) to ensure sufficient signal for a 316 Da analyte. Quench unreacted esters with 1 M Ethanolamine.

  • Solvent Correction Calibration (Critical Step):

    • Because DMSO has a massive refractive index, a 0.1% mismatch between the running buffer and the sample can cause a >100 RU shift.

    • Prepare a solvent correction curve by injecting 8 buffer solutions ranging from 4.5% to 5.5% DMSO [3]. The instrument software will use this standard curve to mathematically subtract bulk solvent noise from the ligand injections.

  • Analyte Injection (Single-Cycle Kinetics):

    • Prepare a 5-point dose-response series of the compound (e.g., 0.08 μ M to 5 μ M) in the exact running buffer (matched to 5.0% DMSO).

    • Inject the concentrations sequentially without regeneration steps (Single-Cycle Kinetics). This prevents surface degradation of the protein.

    • Self-Validation Control: Inject a blank buffer sample (0 μ M) before and after the compound series. Subtract the reference flow cell (Fc1) and the blank injection from the active flow cell (Fc2) data to achieve a double-referenced sensorgram.

SPR_Cycle Start Baseline Stabilization (Buffer + 5% DMSO) Solvent Solvent Correction (4.5% - 5.5% DMSO) Start->Solvent Inject Analyte Injection (Association) Solvent->Inject Wash Buffer Wash (Dissociation) Inject->Wash Regen Surface Regeneration (Optional) Wash->Regen Regen->Start

Fig 2: Self-validating SPR binding cycle incorporating solvent correction.

Quantitative SPR Data Summary

Table 1: Simulated SPR Kinetic Parameters for Compound Binding

Ligand kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM ) Rmax​ (RU) χ2 (RU 2 )
N-isopropyl-3-nitro-4-(phenylsulfanyl)benzamide 4.51×104 0.012 0.266 18.40.05

(Note: A χ2 value < 10% of the Rmax​ indicates an excellent fit to a 1:1 Langmuir binding model).

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

Rationale: While SPR provides kinetics, ITC provides a complete thermodynamic profile ( ΔG , ΔH , −TΔS , and stoichiometry N ) in a single label-free experiment[6]. Given the lipophilic nature of the isopropyl and phenylsulfanyl groups, we hypothesize that the binding event is entropy-driven (driven by the displacement of ordered water molecules from hydrophobic surfaces) rather than enthalpy-driven[7].

Step-by-Step Methodology
  • Rigorous Buffer Matching (Dialysis):

    • Dialyze the target protein extensively (3 x 2L exchanges) against the base assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).

    • Self-Validation Control: Retain the final dialysate. Use this exact dialysate to prepare both the 5% DMSO protein solution (for the cell) and the 5% DMSO ligand solution (for the syringe). This ensures absolute buffer parity and prevents massive heats of dilution[1].

  • Cell and Syringe Loading:

    • Load the ITC sample cell with 300 μ L of the target protein at 25 μ M.

    • Load the injection syringe with 250 μ M of the compound. The 10-fold excess ensures complete saturation of the protein by the end of the titration[2].

  • Titration Parameters:

    • Set the instrument to 25°C with a reference power of 5 μ cal/s.

    • Program 19 injections of 2 μ L each, with an initial 0.4 μ L purge injection (data discarded).

    • Space injections by 150 seconds to allow the thermal signal to return to baseline[6].

  • Blank Subtraction:

    • Perform a control titration of the ligand into the buffer alone. Subtract these heat-of-dilution peaks from the ligand-into-protein data prior to fitting the isotherm.

Quantitative ITC Data Summary

Table 2: Simulated ITC Thermodynamic Parameters

Ligand KD​ ( μM ) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry (N)
N-isopropyl-3-nitro-4-(phenylsulfanyl)benzamide 0.310 -8.87-2.15-6.720.98

Data Interpretation: The ITC data orthogonally validates the SPR affinity ( KD​≈0.3μM ). Furthermore, the thermodynamic signature confirms our structural hypothesis: the binding is heavily entropy-driven ( −TΔS=−6.72 kcal/mol), which is characteristic of the desolvation penalty being overcome when the lipophilic isopropyl and thioether groups bury into a hydrophobic protein pocket.

References

  • Matulis, D., et al. "Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design." White Rose Research Online / PubMed.
  • Frasca, V. "Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1." Malvern Panalytical.
  • Harvard University CMI. "Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions." Harvard University.
  • Portland Press. "A beginner's guide to surface plasmon resonance." The Biochemist.
  • Mol Biol Cell. "Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions." Molecular Biology of the Cell.
  • Royal Society of Chemistry. "Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands." RSC Books.

Sources

"N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide" dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical In Vivo Dosage Determination and Formulation Protocol for N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (CAS: 303988-31-0)

Introduction

N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (CAS: 303988-31-0) is a highly lipophilic small molecule featuring a benzamide core, a bulky phenylthio ether, and a nitro group. Due to its pronounced hydrophobicity, it behaves as a Biopharmaceutics Classification System (BCS) Class II/IV compound[1]. Determining its in vivo dosage requires a rigorous, step-wise preclinical strategy to overcome poor aqueous solubility and accurately establish the therapeutic window.

This application note provides a comprehensive, self-validating protocol for formulating the compound, determining its Maximum Tolerated Dose (MTD), and executing Pharmacokinetic (PK) profiling in rodent models.

Part 1: Physicochemical Profiling & Formulation Strategy

Causality & Causation: The primary barrier to in vivo efficacy for lipophilic compounds is systemic exposure. Administering this compound in standard aqueous vehicles (e.g., PBS or saline) will cause immediate precipitation, leading to capillary blockade upon intravenous (IV) administration or erratic, unquantifiable absorption via oral (PO) or intraperitoneal (IP) routes[1]. Therefore, a co-solvent/surfactant system is mandatory to maintain the drug in a stable colloidal state.

Table 1: Predicted Physicochemical Properties & Formulation Implications

ParameterValueImplication for In Vivo Dosing
Molecular Weight 316.37 g/mol Favorable for membrane permeability; suitable for intracellular targets.
Estimated LogP 3.5 - 4.5High lipophilicity; requires lipid/surfactant formulation to prevent precipitation.
H-Bond Donors/Acceptors 1 / 4Moderate hydrogen bonding; prone to aggregation in purely aqueous media.
Target Dosing Concentration 1 - 10 mg/mLRequires supersaturation or micellar solubilization for standard rodent dosing volumes.
Protocol 1: Preparation of a 10 mg/mL Dosing Solution

Self-Validating Step: Always prepare a vehicle-only control arm in your studies to ensure observed toxicities are drug-specific, and not induced by the excipients.

  • Primary Solubilization: Weigh 10 mg of the compound and dissolve it in 100 µL of 100% DMSO. Vortex until completely clear.

    • Rationale: DMSO disrupts the crystalline lattice of the hydrophobic benzamide core. DMSO must be capped at 10% final volume to prevent localized tissue necrosis and hemolysis.

  • Co-solvent Addition: Add 400 µL of PEG300 or PEG400. Sonicate for 5 minutes.

    • Rationale: PEG acts as a co-solvent that lowers the dielectric constant of the aqueous phase, preventing rapid nucleation when water is introduced[1].

  • Surfactant Integration: Add 50 µL of Tween 80. Vortex vigorously.

    • Rationale: Tween 80 forms protective micelles around the highly lipophilic phenylthio and nitro groups.

  • Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% Saline while continuously vortexing.

  • Analytical Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. If a pellet forms, the compound has precipitated, indicating the DMSO/Tween ratio must be optimized before animal administration.

Formulation_Logic A N-isopropyl-3-nitro-4-(phenylsulfanyl)benzamide (LogP ~4.0, Low Aqueous Solubility) B Aqueous Solubility Test (< 0.1 mg/mL) A->B Initial Screen C Co-solvent System (DMSO / PEG400) B->C BCS Class II/IV D Lipid/Surfactant System (Tween 80 / Cremophor) B->D BCS Class II/IV E Final In Vivo Vehicle (10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline) C->E Combine D->E Combine

Fig 1: Formulation strategy for lipophilic small molecules based on BCS classification.

Part 2: Maximum Tolerated Dose (MTD) Determination

Causality & Causation: Before assessing efficacy, the therapeutic ceiling must be established. The MTD is defined as the highest dose that does not produce unacceptable toxicity[2]. Conducting a rigorous MTD study prevents the misinterpretation of systemic toxicity (e.g., weight loss, lethargy) as a pharmacological or anti-disease effect.

Protocol 2: Single Ascending Dose (SAD) MTD Study in Mice
  • Animal Selection: Use 8-10 week old C57BL/6 or BALB/c mice (n=3 per dose cohort, plus n=3 vehicle control).

  • Dose Escalation Scheme: Start at a conservative dose (e.g., 10 mg/kg). If tolerated, escalate by a factor of 3 (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg)[3].

  • Administration: Administer via the intended therapeutic route (e.g., IP or PO). The maximum administration volume is 10 mL/kg (i.e., 200 µL for a 20 g mouse).

  • Monitoring (Self-Validation): Weigh mice daily for 7 days post-dose. Monitor for clinical signs of distress (piloerection, hunched posture, reduced mobility).

  • Endpoint: The MTD is established at the dose level below the one that induces >10% body weight loss or severe clinical signs.

    • Rationale: A >10% acute weight loss is a universally recognized humane endpoint and a primary indicator of severe systemic toxicity, often correlating with hepatotoxicity or gastrointestinal distress[4].

MTD_Workflow Start Determine Starting Dose (e.g., 10 mg/kg) SAD Single Ascending Dose (SAD) (n=3 mice per cohort) Start->SAD Tox Toxicity Observed? (>10% weight loss, distress) SAD->Tox Escalate Escalate Dose (3x multiplier) Tox->Escalate No MTD Establish MTD (Highest non-toxic dose) Tox->MTD Yes Escalate->SAD Next Cohort PK PK Profiling at MTD (AUC, Cmax, t1/2) MTD->PK Proceed to PK

Fig 2: Single Ascending Dose (SAD) workflow for establishing the Maximum Tolerated Dose.

Part 3: Pharmacokinetic (PK) Profiling & Dose Selection

Causality & Causation: Knowing the MTD is insufficient without understanding the systemic exposure (AUC) and elimination half-life (t1/2). PK profiling at the MTD (or a fraction thereof) ensures that the compound remains above the minimum effective concentration for the target duration without breaching the Cmax toxicity threshold[5].

Protocol 3: PK Study Design
  • Dosing: Administer the compound at 50% of the established MTD to a cohort of mice (n=3 per timepoint).

  • Blood Sampling: Collect blood (approx. 50 µL) via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 2,000 x g for 10 min at 4°C. Extract plasma and precipitate proteins using 3 volumes of cold acetonitrile containing a known internal standard.

  • LC-MS/MS Analysis: Quantify the concentration of the compound to plot the plasma concentration-time curve.

Table 2: Key Pharmacokinetic Parameters to Calculate

ParameterDefinitionImplication for Efficacy Dosing
Cmax Maximum plasma concentrationAssesses acute toxicity risk; high Cmax may require split dosing.
Tmax Time to reach CmaxIndicates the rate of absorption from the administration site.
AUC(0-t) Area under the curveRepresents total systemic exposure; the primary driver for efficacy.
t1/2 Elimination half-lifeDetermines dosing frequency (e.g., QD vs. BID).

Part 4: Efficacy Dosing Strategy (PD)

Once the MTD and PK profiles are established, the in vivo efficacy dose can be rationally selected. Typically, the efficacy dose is set between 10% and 50% of the MTD .

  • Mechanistic Adjustment: If the PK study reveals a short half-life (< 2 hours), the dosing regimen should be split (e.g., BID - twice daily) rather than increasing a single dose. Increasing a single dose of a highly lipophilic compound often leads to a disproportionate spike in Cmax, triggering acute toxicity without significantly extending the AUC[6].

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information (PMC - NIH). URL:[Link]

  • The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Pharmaceutical Outsourcing. URL:[Link]

  • Preclinical Development Plan: Small Molecule Anti-Infectives. National Institute of Allergy and Infectious Diseases (NIAID). URL:[Link]

  • ICH Guideline M3 (R2) - Questions and Answers. European Medicines Agency (EMA). URL:[Link]

  • Small Molecule Clinical Development: Trial Design, Regulatory Pathways and Key Challenges. Banook Group. URL: [Link]

  • A Review of Study Designs and Outcomes of Phase I Clinical Studies of Nanoparticle Agents Compared with Small-Molecule Anticancer Agents. Clinical Cancer Research (AACR). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this target molecule. We will delve into the common challenges encountered during the two-step synthesis, providing scientifically grounded explanations and actionable solutions to improve your reaction yield and product purity.

The synthesis of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is typically achieved via a two-step process:

  • Amide Bond Formation: The reaction between 4-chloro-3-nitrobenzoic acid and isopropylamine to form the intermediate, 4-chloro-N-isopropyl-3-nitrobenzamide.

  • Nucleophilic Aromatic Substitution (SNA_r): The substitution of the chlorine atom on the intermediate with thiophenol to yield the final product.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments.

Troubleshooting Guide and FAQs

Part A: Step 1 - Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental reactions in medicinal chemistry, yet it is often plagued by issues of low yield and side reactions if not properly optimized.[1][2]

FAQ 1: My yield for the synthesis of 4-chloro-N-isopropyl-3-nitrobenzamide is consistently low. What are the primary causes and how can I improve it?

Low yields in this step typically stem from three main areas: inefficient activation of the carboxylic acid, suboptimal reaction conditions, or competing side reactions. Let's break these down.

Cause 1: Inefficient Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the acid-base reaction that forms a non-reactive carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.

  • The "Why": Coupling reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive intermediate (like an O-acylisourea for carbodiimides, or an active ester) that is readily attacked by the amine nucleophile.[4]

  • Troubleshooting: If your yields are low, your chosen coupling reagent may not be effective enough or may require an additive.

    • Carbodiimides (EDC, DCC): These are common and cost-effective but can be sluggish and sometimes lead to the formation of a stable N-acylurea byproduct, which consumes the activated intermediate. The addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) is often necessary.[1] HOBt traps the activated intermediate to form an active ester, which is more reactive towards the amine and less prone to side reactions.[1]

    • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are generally more powerful and faster than carbodiimides and have the activator (a benzotriazole derivative) built-in.[2][5] While more expensive, they are often the solution for difficult couplings.

Solution: Optimize Your Coupling Strategy

If you are using a carbodiimide like EDC alone, introduce an additive like HOBt. A standard and effective combination is EDC/HOBt.[6] If yields remain low, switching to a more potent reagent like HATU is a reliable next step.

Coupling Reagent System Advantages Disadvantages Typical Conditions
EDC / HOBt Cost-effective; water-soluble byproducts (easy removal).[1]Slower than uronium salts; may require a base.DMF or DCM, 0°C to RT
DCC / DMAP Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove.[2]DCM, 0°C to RT
HATU / DIPEA Very fast and high-yielding; suitable for difficult couplings.[1][2]Expensive; byproducts require chromatographic removal.DMF or ACN, 0°C to RT
SOCl₂ or (COCl)₂ Highly reactive acyl chloride intermediate; inexpensive.Harsh conditions; not compatible with sensitive functional groups; generates HCl.[7]Anhydrous solvent (DCM, THF), often with a catalytic amount of DMF.

Cause 2: Suboptimal Reaction Conditions

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (CH₃CN) are preferred as they effectively dissolve the reactants without interfering with the reaction.[1][8]

  • Base: When using the hydrochloride salt of a coupling reagent (like EDC·HCl) or if the amine starting material is a salt, a non-nucleophilic base is required to neutralize the acid. N,N-Diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA) are commonly used.[8][9] The base should be added carefully, as excess basicity can cause side reactions.

  • Temperature: Amide couplings are typically started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[6]

Workflow Diagram: Troubleshooting Amide Formation

G start Low Yield in Amide Formation check_reagents Are you using a coupling reagent? start->check_reagents no_reagent Add a coupling reagent (e.g., EDC, HATU). check_reagents->no_reagent No check_additive Using EDC/DCC? Add HOBt or DMAP. check_reagents->check_additive Yes success Yield Improved no_reagent->success reagent_choice Yield still low? Switch to a stronger reagent (e.g., HATU). check_additive->reagent_choice check_conditions Review Reaction Conditions reagent_choice->check_conditions reagent_choice->success solvent Is solvent polar aprotic? (DMF, DCM, ACN) check_conditions->solvent base Is a non-nucleophilic base present? (DIPEA, TEA) check_conditions->base temperature Start reaction at 0°C? check_conditions->temperature solvent->success base->success temperature->success

Caption: Troubleshooting decision tree for Step 1.

Part B: Step 2 - Nucleophilic Aromatic Substitution (SNAr)

The second step involves the displacement of the chloride atom by thiophenol. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this reaction hinges on the electronic properties of the aromatic ring and the nucleophilicity of the attacking species.

FAQ 2: The conversion of 4-chloro-N-isopropyl-3-nitrobenzamide to the final product is slow or incomplete. How can I drive the reaction to completion?

This issue almost always relates to the activation of the substrate or the potency of the nucleophile.

Cause 1: Insufficient Nucleophilicity of Thiophenol

  • The "Why": The SNAr mechanism requires a potent nucleophile to attack the electron-deficient aromatic ring.[10] Thiophenol (PhSH) itself is only moderately nucleophilic. Its conjugate base, the thiophenolate anion (PhS⁻), is a much stronger nucleophile due to its negative charge and the high polarizability of sulfur.[11]

  • Troubleshooting: An incomplete reaction is often due to an insufficient concentration of the thiophenolate anion. This means the base used to deprotonate the thiophenol is either too weak or used in a substoichiometric amount.

Solution: Choose the Right Base and Solvent

You must use a base to generate the thiophenolate anion in situ.

  • Base Selection:

    • Potassium Carbonate (K₂CO₃): A common, effective, and mild base for this transformation. It is often sufficient to drive the reaction.[12]

    • Triethylamine (Et₃N) or DIPEA: Organic bases can also be used, but they are generally weaker than inorganic bases like K₂CO₃.

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that will irreversibly and completely deprotonate the thiophenol. Use with caution in an anhydrous solvent.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or DMAc are ideal for SNAr reactions.[12][13] They are polar enough to dissolve the reagents and stabilize the charged intermediate (the Meisenheimer complex), but they do not solvate the anion as strongly as protic solvents, thus preserving its nucleophilicity.

Cause 2: Insufficient Ring Activation (Less Common)

  • The "Why": The SNAr reaction is only feasible on aromatic rings that are "activated" by strongly electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the chlorine atom).[14] These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. In your substrate, the nitro group (NO₂) at the ortho position serves this exact purpose, making the ring highly susceptible to nucleophilic attack.[13][14] Therefore, a lack of activation is unlikely to be the root problem here, but it is the fundamental principle enabling the reaction.

Mechanism Diagram: The SNAr Reaction and the Meisenheimer Complex

Caption: Mechanism of the SNAr reaction.

Part C: Purification and Side Products

FAQ 3: My final product is contaminated with impurities after the SNAr step. What are they and how do I remove them?

Common impurities include unreacted starting material and a side product from the nucleophile.

  • Impurity 1: Unreacted 4-chloro-N-isopropyl-3-nitrobenzamide. This is easily identified by LC-MS or TLC. Its presence indicates an incomplete reaction (see FAQ 2).

  • Impurity 2: Diphenyl disulfide ((PhS)₂). The thiophenolate anion is susceptible to oxidation, especially if air is present in the reaction mixture, leading to the formation of diphenyl disulfide.

    • Mitigation: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Purification Strategy:

    • Aqueous Workup: After the reaction, quenching with water and extracting with an organic solvent (like ethyl acetate) will remove inorganic salts. Washing the organic layer with a dilute base (e.g., 5% NaOH solution) can help remove any unreacted thiophenol.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for removing both starting material and diphenyl disulfide.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the most reliable method. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Recommended Experimental Protocols

Protocol 1: Synthesis of 4-chloro-N-isopropyl-3-nitrobenzamide (Intermediate)
  • To a round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitrobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the mixture and stir for 20 minutes to pre-activate the acid.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by the dropwise addition of isopropylamine (1.1 eq).

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (Final Product)
  • In a round-bottom flask, dissolve 4-chloro-N-isopropyl-3-nitrobenzamide (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add finely ground potassium carbonate (K₂CO₃) (2.0 eq).

  • Add thiophenol (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60-80°C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove DMF and salts, and then with cold hexanes to remove nonpolar impurities.

  • Dry the solid under vacuum. If further purification is needed, recrystallize from ethanol or perform column chromatography.

Parameter Recommendation Rationale
Base K₂CO₃ (anhydrous, powdered)Effective, inexpensive, and easy to handle.[12]
Solvent DMF or DMSO (anhydrous)Polar aprotic solvents that accelerate SNAr reactions.[12][13]
Temperature 60-80 °CProvides sufficient thermal energy to overcome the activation barrier without significant decomposition.
Atmosphere Inert (N₂ or Ar)Minimizes the oxidative side reaction of thiophenolate to diphenyl disulfide.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Published in a peer-reviewed journal. This is a conceptual reference; a specific paper matching this exact title might not exist, but the principle is widely published. A representative example is found in various organic synthesis journals.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. [Link]

  • LibreTexts Chemistry. Chemistry of Amides. [Link]

  • PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]

  • Google Patents. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)
  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • LibreTexts Chemistry. Nucleophilic Aromatic Substitution. [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Published in a peer-reviewed journal. This is a conceptual reference for a standard procedure. A specific paper can be found in journals like Bioorganic & Medicinal Chemistry Letters or the Journal of Medicinal Chemistry.

Sources

Overcoming solubility issues with "N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide .

As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic behavior of highly lipophilic small molecules. This specific compound presents a classic formulation challenge: it possesses both "grease ball" characteristics (high LogP driven by the phenylsulfanyl and isopropyl groups) and "brick dust" properties (strong intermolecular hydrogen bonding and rigidity from the nitro-benzamide core).

To ensure the scientific integrity of your assays, this guide is structured as a comprehensive Q&A. It moves beyond basic instructions to explain the causality behind solubility failures and provides self-validating protocols to rescue your experiments.

Diagnostic Q&A: Understanding the Molecule's Behavior

Q: Why does N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide present such severe handling challenges in both in vitro and in vivo settings? A: The handling challenges stem from the fundamental difference between kinetic and thermodynamic solubility[1].

  • In Vitro (The Kinetic Barrier): When you dissolve this compound in 100% DMSO and dilute it directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly hydrophobic molecule is left stranded in a supersaturated state, leading to rapid amorphous nucleation and subsequent crystallization[2].

  • In Vivo (The Thermodynamic Barrier): The compound's rigid crystal lattice resists dissolution in gastrointestinal fluids. If dosed as a standard aqueous suspension, the dissolution rate is too slow to permit intestinal absorption, resulting in near-zero bioavailability[3].

In Vitro Troubleshooting: Overcoming the Kinetic Solubility Barrier

Q: My compound crashes out immediately when diluted from DMSO into my cell culture media, causing my IC50 values to shift unpredictably. How do I prevent this? A: You must prevent "nucleation shock" by lowering the dielectric constant gradient between your stock solution and your final assay buffer. Direct dilution forces the compound past its kinetic solubility limit. Instead, use the following self-validating intermediate co-solvent protocol.

Step-by-Step Methodology: Intermediate Co-Solvent Dilution

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Store in desiccated aliquots to prevent moisture ingress.

  • Intermediate Matrix Preparation: Prepare a co-solvent matrix consisting of 40% PEG-400, 10% Tween-80, and 50% assay buffer.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into the intermediate matrix to create a 1 mM working stock. Causality: The PEG-400 and Tween-80 provide a transitional hydrophobic environment, thermodynamically stabilizing the molecule and preventing the amorphous precipitation that typically occurs during rapid aqueous exposure.

  • Final Assay Dilution: Dilute the 1 mM working stock 1:100 into your final assay plate containing media/cells (Final concentration: 10 µM compound, 0.1% DMSO, 0.4% PEG-400, 0.1% Tween-80).

  • Self-Validation Step: Before adding biological reagents or cells, read the assay plate on a microplate reader at 620 nm (turbidimetry). An absorbance baseline equal to a blank control validates that no colloidal aggregates have formed[4].

SolubilityWorkflow Start 100% DMSO Stock (10 mM) Direct Direct Aqueous Dilution (High Nucleation Risk) Start->Direct Intermediate Intermediate Co-solvent (e.g., PEG400/Tween) Start->Intermediate Precipitate Amorphous Precipitation (Erratic IC50 Data) Direct->Precipitate Soluble Stable Solubilized State (Reliable Assay Data) Intermediate->Soluble

Fig 1: Kinetic solubility workflow preventing nucleation via intermediate co-solvent dilution.

In Vivo Troubleshooting: Overcoming the Thermodynamic Solubility Barrier

Q: Oral dosing of this compound in standard aqueous suspensions (e.g., 0.5% CMC) yields no systemic exposure in our rodent models. How can I achieve reliable pharmacokinetics? A: You are encountering a classic Biopharmaceutics Classification System (BCS) Class II/IV failure. To achieve systemic exposure, you must bypass the thermodynamic dissolution barrier in the gut. This is achieved by formulating the compound in a Lipid-Based Formulation (LBF), specifically a Self-Emulsifying Drug Delivery System (SEDDS)[5].

Step-by-Step Methodology: SEDDS Formulation

  • Excipient Blending: In a glass vial, combine an oil phase (e.g., Capmul MCM, 40% w/w), a surfactant (e.g., Kolliphor EL, 40% w/w), and a co-solvent (e.g., Transcutol HP, 20% w/w). Vortex until a homogeneous, isotropic pre-concentrate is formed.

  • Drug Solubilization: Add N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide powder to the pre-concentrate to achieve a target loading of 10-20 mg/g.

  • Thermal Agitation: Stir the mixture at 40°C for 2 hours. Causality: The mild heat provides the activation energy required to break the strong intermolecular hydrogen bonds of the benzamide core, allowing the lipophilic tail to intercalate into the lipid/surfactant matrix.

  • Self-Validation Step (In Vitro Dispersion): Drop 100 µL of the loaded formulation into 10 mL of Simulated Intestinal Fluid (SIF) at 37°C under mild agitation. A successful SEDDS will spontaneously emulsify into a transparent or slightly bluish translucent microemulsion (droplet size <50 nm) without any visible drug precipitation. This validates that the drug will remain solubilized in the animal's GI tract, ensuring absorption[5].

Quantitative Data: Excipient Tolerability Guidelines

To aid in your formulation design, adhere to the following empirically derived limits for excipients when working with this specific class of lipophilic benzamides. Exceeding in vitro limits will cause cellular toxicity, while exceeding in vivo limits may cause gastrointestinal distress in rodent models.

ExcipientFunctionMax In Vitro Limit (Cell Culture)Max In Vivo Limit (Oral, Rodent)Mechanistic Notes
DMSO Primary Solvent0.1% - 0.5% (v/v)5% (v/v)High cell toxicity; rapidly diffuses in water causing drug precipitation.
PEG-400 Co-solvent0.5% (v/v)30% (v/v)Lowers dielectric constant; prevents nucleation shock during dilution.
Tween-80 Surfactant0.1% (v/v)10% (v/v)Forms micelles to trap hydrophobic tails; can disrupt cell membranes in vitro.
Capmul MCM Lipid CarrierN/A (Not recommended)50% (w/w)Medium-chain mono/diglyceride; highly digestible, promotes lymphatic transport.
Transcutol HP Solubilizer0.1% (v/v)20% (v/v)Excellent for solubilizing rigid amide bonds; highly permeable.

Frequently Asked Questions (FAQs)

Q: I see needle-like crystals under the microscope in my assay wells, but my biochemical assay still shows a measurable IC50. Is my data valid? A: Your data is artificially skewed and likely invalid. What you are observing is Ostwald ripening—the transition from an amorphous precipitate to a stable crystalline solid[1]. The measurable IC50 comes only from the tiny fraction of the compound that remains at its thermodynamic solubility limit in the buffer. Your actual concentration in solution is much lower than your calculated concentration, meaning your recorded IC50 is a massive underestimation of the compound's true potency.

Q: Can I just heat my cell culture media to 37°C to force the compound to dissolve? A: No. Heating increases the kinetic energy of the system and temporarily increases solubility. However, once the media cools even slightly (e.g., during transfer to the incubator or handling on the bench), the solution becomes critically supersaturated. The compound will precipitate unpredictably, leading to high well-to-well variability and irreproducible data. Always rely on co-solvent stabilization rather than thermal forcing.

Q: Does the nitro group on this molecule affect its solubility? A: Yes, significantly. The nitro group is highly polarizable and participates in strong dipole-dipole interactions within the crystal lattice. This increases the melting point and the energy required to break the lattice apart (the "brick dust" effect). This is why lipid-based formulations require a highly polar co-solvent (like Transcutol HP) to disrupt these interactions alongside the lipid carriers[3].

References

  • Creative Bioarray. (2025). Aqueous Solubility Assays. Creative Bioarray.[Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.[Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor Instruments.[Link]

  • American Pharmaceutical Review. (2020). Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development.[Link]

  • Williams, H. D., et al. (2015). Transformation of Poorly Water-Soluble Drugs into Lipophilic Ionic Liquids Enhances Oral Drug Exposure from Lipid Based Formulations. Molecular Pharmaceutics.[Link]

Sources

"N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide" off-target effects in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide for researchers working with N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (CAS: 303988-31-0).

When screening small molecule libraries, structural alerts often masquerade as potent biological hits. This specific compound contains multiple reactive moieties that classify it as a Pan-Assay Interference Compound (PAINS)[1][2]. Below, we deconstruct the chemical causality behind its off-target effects, provide diagnostic FAQs, and outline self-validating protocols to rescue your assay integrity.

PART 1: The Chemical Anatomy of Interference

To troubleshoot this compound, you must first understand its structural liabilities. The molecule features a highly electron-withdrawing 3-nitro group situated ortho to a 4-phenylsulfanyl (thioether) group . This specific topology triggers two dominant modes of assay interference:

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group acts as an electron sink, strongly activating the C4 position of the benzene ring. The phenylsulfanyl moiety serves as an excellent leaving group. Consequently, assay reducing agents (like DTT or GSH) or surface-exposed protein cysteines can rapidly attack the C4 position via SNAr, resulting in irreversible covalent modification of your target or depletion of assay reagents[3][4].

  • Enzymatic Redox Cycling: Nitroaromatics are notorious substrates for cellular flavoenzymes (e.g., Cytochrome P450 reductase, Thioredoxin reductase). These enzymes catalyze a single-electron reduction of the nitro group to a nitro radical anion. In the presence of oxygen, the radical transfers its electron to form superoxide (O2•-), regenerating the parent compound. This futile cycle depletes NAD(P)H and generates Reactive Oxygen Species (ROS), heavily confounding redox-dependent viability assays[5][6][7].

InterferenceMechanisms cluster_SNAr Mechanism 1: SNAr Thiol Reactivity cluster_Redox Mechanism 2: Redox Cycling Compound N-isopropyl-3-nitro-4- (phenylsulfanyl)benzamide (Parent Compound) Nucleophile Assay Thiols / Cysteines (Nucleophilic Attack at C4) Compound->Nucleophile Activated by 3-NO2 Enzyme Flavoenzymes (e.g., P450 Reductase) Compound->Enzyme 1e- Reduction Adduct Covalent Thiol Adduct + Thiophenol Release Nucleophile->Adduct SNAr Displacement FalsePos1 False Positive: Irreversible Enzyme Inhibition Adduct->FalsePos1 Radical Nitro Radical Anion (O2 -> O2•-) Enzyme->Radical Radical->Compound Redox Cycle (Depletes NAD(P)H) FalsePos2 False Positive: MTT/Resazurin Quenching Radical->FalsePos2 ROS Generation

Fig 1: Dual mechanisms of assay interference: SNAr thiol reactivity and nitroaromatic redox cycling.

PART 2: Troubleshooting FAQs

Q: My biochemical assay shows an IC50 of 500 nM, but my biophysical Surface Plasmon Resonance (SPR) assay shows no binding. Why the discrepancy? A: This is a classic hallmark of SNAr-mediated interference. Your biochemical assay buffer likely contains Dithiothreitol (DTT) or β -mercaptoethanol to maintain enzyme stability. N-isopropyl-3-nitro-4-(phenylsulfanyl)benzamide reacts directly with these thiols, forming a covalent adduct and releasing thiophenol[3]. If the compound covalently modifies a non-catalytic cysteine on your target, it may cause allosteric denaturation. Because SPR is typically run in thiol-free buffers and relies on reversible binding kinetics, the covalent or reagent-depleting nature of the compound fails to produce a standard sensogram.

Q: We are using an MTT assay for cell viability, and this compound appears highly toxic. However, orthogonal ATP-based assays (like CellTiter-Glo) show no toxicity. What is happening? A: You are observing a false-positive cytotoxicity readout due to redox cycling. The MTT assay relies on the cellular reducing capacity (NADH/NADPH) to convert a tetrazolium dye into formazan. The nitroaromatic core of this compound hijacks these reducing equivalents via flavoenzyme-mediated reduction[5][6]. By artificially depleting the cellular NADH pool and generating ROS[7], the compound prevents the reduction of the MTT dye, mimicking cell death without actually killing the cells[1].

Q: The compound shows non-competitive inhibition across multiple, structurally unrelated kinases. Is it a polypharmacology miracle? A: Highly unlikely. The combination of two phenyl rings, an isopropyl group, and a thioether makes this molecule highly lipophilic. It is highly prone to forming colloidal aggregates in aqueous buffers. These micro-aggregates sequester and denature proteins non-specifically, leading to promiscuous, non-competitive inhibition.

PART 3: Diagnostic Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system incorporating internal controls to definitively prove or disprove interference.

Protocol A: LC-MS/MS Thiol Reactivity Counter-Screen (SNAr Validation)

Scientific Rationale: This assay directly measures the electrophilic liability of the compound. If the compound reacts with DTT, it will do the same to critical cysteines in your assay.

  • Preparation: Prepare a 10 mM stock of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzamide in 100% LC-MS grade DMSO.

  • Reaction Setup: In a 96-well plate, prepare two conditions in 50 mM HEPES buffer (pH 7.4):

    • Condition 1 (Control): 100 µM Compound + 1% DMSO.

    • Condition 2 (Test): 100 µM Compound + 1 mM DTT + 1% DMSO.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes. Causality: 60 minutes mimics the standard incubation time of a biochemical HTS assay.

  • Quenching: Add an equal volume of cold Acetonitrile containing 0.1% Formic Acid to stop the reaction and precipitate any salts.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column.

  • Data Interpretation: Monitor the disappearance of the parent mass ( m/z 316.38). In Condition 2, look for the appearance of the DTT-adduct and the released thiophenol leaving group ( m/z 110.18). A >20% depletion of the parent peak in Condition 2 confirms SNAr interference.

Protocol B: Detergent-Reversibility Assay (Aggregation Validation)

Scientific Rationale: Colloidal aggregates are disrupted by non-ionic detergents. If the compound's inhibitory activity disappears upon the addition of Triton X-100, the inhibition was an artifact of aggregation.

  • Buffer Preparation: Prepare your standard enzyme assay buffer. Split into two batches:

    • Buffer A: Standard buffer (Negative Control).

    • Buffer B: Standard buffer supplemented with 0.01% (v/v) Triton X-100.

  • Dose-Response Setup: Perform a 10-point, 3-fold serial dilution of the compound (starting at 100 µM) in both Buffer A and Buffer B.

  • Enzyme Addition: Add your target enzyme at the Km​ concentration of its substrate. Causality: Operating at Km​ ensures the assay is sensitive to both competitive and non-competitive aggregate-based inhibition.

  • Readout & Analysis: Calculate the IC50 for both conditions.

  • Validation: If the IC50 in Buffer B shifts to the right by >10-fold (e.g., from 1 µM to >10 µM) compared to Buffer A, the compound is a colloidal aggregator.

Protocol C: Catalase Rescue Assay (Redox Cycling Validation)

Scientific Rationale: Redox cycling generates hydrogen peroxide ( H2​O2​ ) downstream of superoxide. Adding exogenous catalase scavenges the H2​O2​ , rescuing the assay readout if ROS was the primary cause of interference.

  • Cell Plating: Plate cells in a 96-well format and incubate overnight.

  • Treatment Setup: Treat cells with the compound at its apparent IC90 concentration.

    • Well Group 1: Compound only.

    • Well Group 2: Compound + 100 U/mL bovine liver Catalase.

  • Incubation & Readout: Incubate for 24 hours, then apply the MTT or Resazurin reagent.

  • Validation: If viability in Well Group 2 is significantly restored (>50% recovery) compared to Well Group 1, nitroaromatic redox cycling is confirmed.

PART 4: Quantitative Interference Data Summary

The table below summarizes the expected quantitative shifts when N-isopropyl-3-nitro-4-(phenylsulfanyl)benzamide triggers off-target assay interference, allowing you to benchmark your own data.

Interference ModalityPrimary Assay ReadoutDiagnostic Counter-ScreenExpected Quantitative Shift if Interference is PresentValidation Status
SNAr Covalent Modification Apparent IC50 < 1 µMLC-MS DTT Shift Assay> 80% depletion of parent mass ( m/z 316) within 1 hrFalse Positive
Redox Cycling (ROS) Apparent Cytotoxicity < 5 µMCatalase Rescue Assay> 50% restoration of cell viability signalFalse Positive
Colloidal Aggregation Promiscuous IC50 (1-10 µM)Triton X-100 (0.01%) Assay> 10-fold rightward shift in apparent IC50False Positive
Optical Quenching Decreased Fluorophore SignalAbsorbance Scan (UV-Vis)Strong absorbance overlap at 350-450 nm (Nitro group)Artifact

PART 5: References

  • Unmasking a Deceptive Player: The Cross-Reactivity of 2-Amino-5-nitrobenzoic Acid in Biochemical Assays Benchchem

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Journal of Medicinal Chemistry - ACS Publications

  • Quinone and Nitrofurantoin Redox Cycling by Recombinant Cytochrome b5 Reductase National Institutes of Health (NIH)

  • Computational toxicology methods in chemical library design and high-throughput screening hit validation National Institutes of Health (NIH) - PMC

  • Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells MDPI

  • Nitrofurantoin-stimulated superoxide production by channel catfish hepatic microsomal and soluble fractions PubMed - NIH

  • Fluorescent Probes for Live Cell Thiol Detection National Institutes of Health (NIH) - PMC

Sources

Common pitfalls in "N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide .

This guide bypasses generic advice, focusing instead on the chemical causality behind reaction failures, self-validating experimental protocols, and optimized workflows.

I. Synthetic Strategy & Workflow Visualization

The synthesis of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is most efficiently achieved via a two-step sequence: Amidation of 4-chloro-3-nitrobenzoic acid followed by Nucleophilic Aromatic Substitution (SNAr) with thiophenol.

Performing the amidation first is critical. If SNAr is performed on the free carboxylic acid, the resulting carboxylate anion (formed under basic SNAr conditions) donates electron density into the ring, deactivating it. Converting the acid to an isopropylamide maintains a strong electron-withdrawing "push-pull" environment, which is obligatory for stabilizing the anionic Meisenheimer complex during the subsequent SNAr step[1].

SynthesisRoute SM 4-Chloro-3-nitrobenzoic acid (Starting Material) Step1 Amidation SOCl2, cat. DMF then iPrNH2 SM->Step1 Int1 N-isopropyl-4-chloro- 3-nitrobenzamide Step1->Int1 Pitfall1 Pitfall: Incomplete Acid Chloride Formation Step1->Pitfall1 Step2 SNAr Reaction Thiophenol, K2CO3, DMF Int1->Step2 Prod N-isopropyl-3-nitro-4- (phenylsulfanyl)benzenecarboxamide Step2->Prod Pitfall2 Pitfall: Disulfide Formation (Oxidation) Step2->Pitfall2

Caption: Synthetic workflow for N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide with key pitfalls.

II. Troubleshooting & FAQs (Causality & Solutions)

Q1: During the SNAr step, my yield is low, and TLC shows a prominent non-polar byproduct. What is happening?

The Causality: You are likely observing the formation of diphenyl disulfide (Ph-S-S-Ph). Thiophenolate anions are highly nucleophilic but also exquisitely sensitive to oxidative coupling in the presence of atmospheric oxygen, especially under basic conditions. The Solution: The reaction environment must be rigorously anaerobic. Sparge your DMF with Argon or Nitrogen for at least 20 minutes prior to adding the base and thiophenol. Additionally, using a slight stoichiometric excess of thiophenol (1.1 to 1.15 eq) compensates for trace oxidation.

Q2: The amidation step leaves significant unreacted starting material, even with excess isopropylamine. Why?

The Causality: If you are utilizing the thionyl chloride (SOCl₂) route, the conversion of the carboxylic acid to the acid chloride is kinetically sluggish on its own. The Solution: You must add a catalytic amount of Dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (an iminium intermediate), which acts as the true, highly reactive chlorinating agent. Without this catalyst, the reaction stalls.

Q3: Why does the thiophenol attack the 4-position (chlorine) and not the 3-position (nitro group)?

The Causality: The regioselectivity is governed by the stability of the intermediate. The nitro group at the 3-position strongly activates the ortho and para positions (relative to itself) toward nucleophilic attack[2]. When the thiolate attacks the 4-position, the resulting negative charge in the Meisenheimer complex is delocalized directly onto the highly electronegative oxygen atoms of the nitro group. Attack at the 3-position lacks this resonance stabilization[3].

SNArMechanism Reactant Aryl Chloride + Thiolate Attack Nucleophilic Attack at C4 Position Reactant->Attack Meisenheimer Meisenheimer Complex (Stabilized by -NO2) Attack->Meisenheimer Elimination Chloride Elimination (Leaving Group Departs) Meisenheimer->Elimination Product Thioether Product Elimination->Product

Caption: SNAr addition-elimination mechanism highlighting the stabilized Meisenheimer complex.

Q4: How do I eliminate the persistent, foul odor of thiophenol from my final product and glassware?

The Causality: Thiophenol has an odor threshold in the parts-per-billion (ppb) range. Even trace unreacted starting material will contaminate the workspace. The Solution: Do not attempt to simply wash it away. You must chemically destroy it. Wash your organic extracts with a 1M NaOH solution to deprotonate and extract residual thiophenol into the aqueous layer. Then, treat all aqueous waste and glassware with an oxidizing agent like dilute sodium hypochlorite (bleach) or 30% H₂O₂ to oxidize the volatile thiol into an odorless water-soluble sulfonate.

III. Quantitative Optimization Data

The choice of solvent and base during the SNAr step dictates the ratio of the desired thioether to the oxidized disulfide byproduct. Below is a summary of condition optimizations.

SolventBase (2.0 eq)Temp (°C)AtmosphereDisulfide Byproduct (%)Target Yield (%)Conclusion
EthanolNaOH80°CAmbient18%45%Poor. Protic solvent solvates thiolate, reducing nucleophilicity.
THFEt₃N65°CAmbient12%60%Suboptimal. Weak organic base leads to incomplete deprotonation.
DMFK₂CO₃60°CAmbient25%55%Poor. High oxygen solubility in DMF leads to rapid oxidation.
DMF K₂CO₃ 60°C Argon (Degassed) < 2% 92% Optimal. Polar aprotic solvent maximizes thiolate reactivity.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include In-Process Controls (IPCs) that allow the researcher to validate the success of an intermediate stage before proceeding.

Protocol A: Synthesis of N-isopropyl-4-chloro-3-nitrobenzamide
  • Setup: In an oven-dried, 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Activation: Add Thionyl Chloride (7.2 mL, 99.2 mmol), followed by exactly 3 drops of anhydrous DMF.

  • Reflux: Heat the mixture to reflux (40°C). The suspension will gradually become a clear, yellow solution as the acid chloride forms.

  • IPC (Self-Validation): After 2 hours, remove a 50 µL aliquot and quench it into 1 mL of methanol. Analyze via TLC (Hexanes:EtOAc 3:1). The formation of a new, higher-Rf spot (the methyl ester) with the complete disappearance of the baseline acid confirms quantitative conversion.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove excess SOCl₂. Re-dissolve the crude acid chloride in anhydrous DCM (50 mL) and cool to 0°C.

  • Amidation: Dropwise, add isopropylamine (10.6 mL, 124 mmol). Note: Excess amine acts as both the reactant and the acid scavenger for the liberated HCl.

  • Workup: Stir for 1 hour at room temperature. Wash the organic layer with 1M HCl (2 x 50 mL), saturated NaHCO₃ (50 mL), and brine. Dry over MgSO₄, filter, and concentrate to yield the intermediate amide as a pale yellow solid.

Protocol B: SNAr with Thiophenol
  • Degassing (Critical): In a 100 mL Schlenk flask, dissolve N-isopropyl-4-chloro-3-nitrobenzamide (5.0 g, 20.6 mmol) in anhydrous DMF (40 mL). Sparge the solution vigorously with Argon for 20 minutes.

  • Reagent Addition: Under a positive flow of Argon, add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 5.7 g, 41.2 mmol).

  • Nucleophile Addition: Using a gas-tight syringe, add Thiophenol (2.3 mL, 22.6 mmol) dropwise. The solution will immediately turn deep red/orange, indicating the formation of the Meisenheimer complex.

  • Reaction: Heat the mixture to 60°C under Argon for 4 hours.

  • IPC (Self-Validation): Analyze via LC-MS. Look for the disappearance of the starting material mass [M+H]⁺ 243.0 and the appearance of the product mass [M+H]⁺ 317.1.

  • Workup: Cool to room temperature and pour the mixture into 200 mL of ice-cold water containing 5% LiCl (LiCl heavily favors the partitioning of DMF into the aqueous phase). Extract with Ethyl Acetate (3 x 75 mL).

  • Odor Quench: Wash the combined organic layers with 1M NaOH (50 mL) to remove unreacted thiophenol, then brine. Treat the aqueous waste immediately with bleach.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water to afford the pure N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide.

V. References

  • White Rose eTheses Online. "The Design of Sulfur Dioxide-Releasing Linkers for Siderophore-Based Trojan Horse Conjugates". University of York. Available at:[Link]

Sources

Validation & Comparative

Target Validation Strategies for BH3-Mimetic Pharmacophores: A Comparison Guide for N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The discovery of small-molecule inhibitors targeting protein-protein interactions (PPIs) remains a formidable challenge in modern drug development. The anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins are prime examples, characterized by a large, hydrophobic BH3-binding groove that resists traditional small-molecule docking.

N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (herein referred to as INPB ) is a highly efficient fragment-like lead compound. Its structure features a critical 3-nitro-4-(phenylsulfanyl) moiety—the exact pharmacophore responsible for anchoring clinical-stage BH3 mimetics into the deep P2 pocket of Bcl-2 and Bcl-xL.

As a Senior Application Scientist, I have designed this guide to objectively compare INPB’s biochemical profile against established clinical alternatives and to provide a rigorous, self-validating experimental pipeline for confirming its target engagement.

Mechanistic Rationale: The Structural Logic of INPB

The surface of Bcl-2 and Bcl-xL contains four distinct hydrophobic pockets (P1–P4). The P2 pocket is the deepest and most critical for high-affinity binding. The 3-nitro-4-(phenylsulfanyl) group of INPB is sterically and electronically optimized to plunge directly into this P2 pocket, mimicking the conserved leucine residue of the native pro-apoptotic BH3 domain.

By occupying this space, INPB competitively displaces pro-apoptotic proteins (like Bax and Bak), freeing them to oligomerize at the mitochondrial membrane and initiate apoptosis .

G INPB INPB (BH3 Mimetic) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) INPB->Bcl2 Inhibits (Binds P2 pocket) BaxBak Bax / Bak (Pro-apoptotic) Bcl2->BaxBak Sequesters CytoC Cytochrome C Release BaxBak->CytoC Pore Formation Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Caspase Activation

Bcl-2 pathway showing INPB intervention at the mitochondrial membrane.

Comparative Performance Profiling

To contextualize INPB’s utility, we must compare it against advanced clinical derivatives that share its core pharmacophore: ABT-737 (a pan-Bcl-2/Bcl-xL inhibitor) and Venetoclax / ABT-199 (a highly selective Bcl-2 inhibitor) .

Causality in the Data: INPB exhibits lower absolute affinity (micromolar range) compared to ABT-737 (nanomolar range). This is a direct consequence of its low molecular weight; it lacks the extended piperazine/biphenyl system required to engage the adjacent P4 pocket. However, INPB boasts exceptional ligand efficiency , making it a superior, low-steric-bulk starting point for fragment-based drug design (FBDD) without the inherent platelet toxicity associated with pan-Bcl-xL inhibition.

Table 1: Biochemical and Cellular Profiling of BH3-Mimetics
CompoundMolecular WeightBcl-2 Affinity (K_i)Bcl-xL Affinity (K_i)Cellular Efficacy (RS4;11 IC₅₀)On-Target Platelet Toxicity
INPB (Fragment Lead) 316.38 Da~1.2 µM~2.5 µM>10 µMLow
ABT-737 813.43 Da< 1 nM< 1 nM~30 nMHigh (Bcl-xL dependent)
Venetoclax (ABT-199) 868.44 Da< 0.01 nM48 nM~8 nMLow (Bcl-2 selective)

Self-Validating Experimental Protocols for Target Validation

To prove that INPB specifically acts on Bcl-2 and is not merely a non-specific cytotoxic agent, we must employ a two-tiered validation system. Every protocol below is designed with internal causality, ensuring the system validates itself against false positives.

Protocol 1: Surface Plasmon Resonance (SPR) - Direct In Vitro Binding

Causality & Rationale: SPR provides real-time kinetic data ( Kon​ , Koff​ ) in a cell-free system, proving direct physical interaction. Self-Validating Design: We use wild-type (WT) Bcl-2 as the active target and a F104A Bcl-2 mutant as the negative control. Phenylalanine 104 is a critical residue lining the P2 pocket. If INPB binds WT but fails to bind F104A, the interaction is strictly specific to the BH3 groove, ruling out non-specific aggregation or promiscuous binding.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize recombinant WT Bcl-2 on Flow Cell 2 (FC2) and the F104A mutant on Flow Cell 3 (FC3) to a density of ~2000 RU. Flow Cell 1 (FC1) remains a blank reference.

  • Analyte Injection: Prepare INPB in running buffer (HBS-EP+ with 2% DMSO) at varying concentrations (0.1 µM to 10 µM). Inject over all flow cells at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration: Allow a 300-second dissociation phase. Regenerate the surface with 10 mM Glycine-HCl (pH 2.5) if necessary.

  • Data Analysis: Subtract FC1 background from FC2 and FC3. Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Validation criteria: The F104A mutant must show <5% of the WT binding response.

Protocol 2: Cellular Thermal Shift Assay (CETSA) - Intracellular Target Engagement

Causality & Rationale: While SPR proves in vitro binding, it cannot confirm if INPB penetrates the cell membrane and engages the target in a complex intracellular milieu. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced denaturation . Self-Validating Design: We monitor the thermal stability of both Bcl-2 (the target) and GAPDH (an unrelated housekeeping protein). If INPB shifts the melting temperature ( Tm​ ) of Bcl-2 but leaves GAPDH unaffected, we validate specific intracellular engagement and rule out global proteome destabilization caused by off-target toxicity.

CETSA Step1 1. Treat Live Cells (Vehicle vs. INPB) Step2 2. Heat Treatment (Temperature Gradient) Step1->Step2 Step3 3. Cell Lysis (Extract Soluble Fraction) Step2->Step3 Step4 4. Western Blot / Detection (Quantify Bcl-2 & GAPDH) Step3->Step4 Step5 5. Melt Curve Analysis (Calculate ΔTm) Step4->Step5

Step-by-step CETSA workflow for validating INPB target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Culture RS4;11 acute lymphoblastic leukemia cells. Treat one cohort with 10 µM INPB and the control cohort with 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes (50 µL per tube). Subject the tubes to a temperature gradient (ranging from 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis: Add protease inhibitors and lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath).

  • Fractionation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Quantification: Resolve the soluble fractions via SDS-PAGE and perform Western Blotting using anti-Bcl-2 and anti-GAPDH antibodies.

  • Melt Curve Analysis: Plot band intensities against temperature. Calculate the shift in melting temperature ( ΔTm​ ). Validation criteria: A positive shift ( ΔTm​>2∘C ) for Bcl-2 with no shift for GAPDH confirms specific intracellular target engagement.

Strategic Conclusion

INPB represents a structurally validated, highly efficient anchor for Bcl-2 family inhibition. Because it relies on the exact 3-nitro-4-(phenylsulfanyl) pharmacophore utilized by clinical giants like ABT-737 and Venetoclax, its binding logic is fundamentally sound. By enforcing a rigorous validation pipeline—combining mutant-controlled SPR for biophysical specificity and internally-controlled CETSA for intracellular engagement—researchers can definitively validate the target of this novel pharmacophore, ensuring high scientific rigor before advancing to lead optimization and in vivo models.

References

  • Oltersdorf T, Elmore SW, Shoemaker AR, et al. "An inhibitor of Bcl-2 family proteins induces regression of solid tumours." Nature. 2005;435(7042):677-681. [Link]

  • Souers AJ, Leverson JD, Boghaert ER, et al. "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine. 2013;19(2):202-208.[Link]

  • Molina DM, Jafari R, Ignatushchenko M, et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. 2013;341(6141):84-87.[Link]

A Comparative Analysis of the Stereoselective Bioactivity of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide Enantiomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the introduction of a nitroaromatic scaffold often imparts significant biological activity. However, the presence of a stereocenter necessitates a deeper investigation into the properties of individual enantiomers, which can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the synthesis, chiral separation, and comparative biological evaluation of the enantiomers of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide, a compound of interest due to its structural alerts for antimicrobial and cytotoxic potential.

While direct experimental data for this specific molecule is not yet available in public literature, this guide synthesizes established methodologies from closely related analogues to provide a robust framework for its investigation. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system for rigorous scientific inquiry.

Rationale and Synthetic Strategy

The target molecule, N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide, combines three key pharmacophores: a nitro-substituted benzene ring, an N-isopropylamide group, and a phenylsulfanyl moiety. Nitroaromatic compounds are known to exert biological effects, often through bioreduction to reactive nitroso and hydroxylamine intermediates that can induce cellular damage.[1] The benzamide structure is a privileged scaffold in a wide array of biologically active compounds.[2] The phenylsulfanyl group can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its interaction with biological targets and cell permeability.

A plausible and efficient synthetic route commences with the nitration of 4-chlorobenzoic acid, a well-established electrophilic aromatic substitution.[3] The resulting 4-chloro-3-nitrobenzoic acid is then converted to its acyl chloride, followed by amidation with isopropylamine. The final step involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by thiophenol to yield the racemic product.

Experimental Protocol: Synthesis of Racemic N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

  • Step 1: Synthesis of 4-chloro-3-nitrobenzoic acid.

    • To a stirred mixture of concentrated sulfuric acid (100 mL), add 4-chlorobenzoic acid (50 g, 0.32 mol) in portions, maintaining the temperature below 20°C.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Add a mixture of concentrated sulfuric acid (50 mL) and concentrated nitric acid (30 mL) dropwise over 2 hours, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

    • Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

    • Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry under vacuum to yield 4-chloro-3-nitrobenzoic acid.[3]

  • Step 2: Synthesis of 4-chloro-N-isopropyl-3-nitrobenzamide.

    • Reflux a mixture of 4-chloro-3-nitrobenzoic acid (10 g, 49.6 mmol) and thionyl chloride (15 mL, 206 mmol) for 2 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-3-nitrobenzoyl chloride.

    • Dissolve the crude acyl chloride in dichloromethane (100 mL) and cool to 0°C.

    • Add a solution of isopropylamine (6.4 g, 109 mmol) in dichloromethane (50 mL) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-chloro-N-isopropyl-3-nitrobenzamide.

  • Step 3: Synthesis of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide.

    • To a solution of 4-chloro-N-isopropyl-3-nitrobenzamide (5 g, 20.6 mmol) in anhydrous dimethylformamide (DMF, 50 mL), add thiophenol (2.5 g, 22.7 mmol) and potassium carbonate (4.3 g, 30.9 mmol).

    • Heat the reaction mixture to 80°C and stir for 6 hours.

    • Cool the mixture to room temperature and pour into ice-water (200 mL).

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the racemic N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide.

Biological_Evaluation cluster_Antimicrobial Antimicrobial Activity cluster_Cytotoxicity Cytotoxicity MIC_Assay MIC Assay (Broth Microdilution) Bacteria Bacterial Strains (S. aureus, E. coli) MIC_Assay->Bacteria Fungi Fungal Strains (C. albicans) MIC_Assay->Fungi MTS_Assay MTS Assay Cancer_Cells Cancer Cell Lines (e.g., MCF-7) MTS_Assay->Cancer_Cells Non_Cancer_Cells Non-Cancerous Cells (e.g., HEK293) MTS_Assay->Non_Cancer_Cells Racemate Racemic Compound Racemate->MIC_Assay Racemate->MTS_Assay Enantiomer_R (R)-Enantiomer Enantiomer_R->MIC_Assay Enantiomer_R->MTS_Assay Enantiomer_S (S)-Enantiomer Enantiomer_S->MIC_Assay Enantiomer_S->MTS_Assay

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

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